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  • Product: 1-(1,3-Thiazol-2-yl)piperidin-4-amine
  • CAS: 596818-05-2

Core Science & Biosynthesis

Foundational

"chemical properties of 1-(1,3-Thiazol-2-yl)piperidin-4-amine"

An In-Depth Technical Guide to the Chemical Properties of 1-(1,3-Thiazol-2-yl)piperidin-4-amine Abstract This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and reactivity of 1-(...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties of 1-(1,3-Thiazol-2-yl)piperidin-4-amine

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and reactivity of 1-(1,3-Thiazol-2-yl)piperidin-4-amine, a heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. The molecule's architecture, which combines a bioactive thiazole ring with a versatile piperidine scaffold, makes it a valuable building block for creating diverse chemical libraries. This document details the compound's physicochemical characteristics, offers methodologies for its synthesis and spectroscopic characterization, explores its key reactive sites for derivatization, and discusses its potential applications in therapeutic research. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this compound's scientific profile.

Introduction to the 1-(Thiazol-2-yl)piperidine Scaffold

The strategic combination of distinct heterocyclic systems into a single molecular framework is a cornerstone of modern drug discovery. The 1-(1,3-Thiazol-2-yl)piperidin-4-amine scaffold exemplifies this approach, uniting two pharmacologically significant moieties: the 1,3-thiazole ring and the piperidine nucleus.

  • The Thiazole Ring: This five-membered aromatic heterocycle is a privileged structure found in a wide array of FDA-approved drugs, including the antibiotic Penicillin and the chemotherapeutic agent Dasatinib. Its presence is often associated with a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The nitrogen and sulfur heteroatoms can engage in hydrogen bonding and other non-covalent interactions with biological targets, while the ring itself serves as a stable, bioisosteric replacement for other aromatic systems.

  • The Piperidine Nucleus: As one of the most common saturated N-heterocycles in pharmaceuticals, the piperidine ring is prized for its ability to improve the physicochemical properties of a drug candidate, such as solubility and metabolic stability. The non-planar, chair-like conformation allows for precise three-dimensional positioning of substituents, which is critical for optimizing binding affinity to target proteins.

The subject of this guide, 1-(1,3-Thiazol-2-yl)piperidin-4-amine, integrates these two systems, presenting a primary amine on the piperidine ring as a key handle for synthetic elaboration. This makes the compound a highly versatile synthon for generating libraries of novel compounds aimed at a multitude of therapeutic targets.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. Understanding these characteristics is the first step in its application for research and development.

Core Compound Identifiers

A summary of the key identifiers and physical properties for 1-(1,3-Thiazol-2-yl)piperidin-4-amine is presented below.

PropertyValueSource
CAS Number 596818-05-2
Molecular Formula C₈H₁₃N₃S[4]
Molecular Weight 183.28 g/mol [4]
Synonyms 1-(1,3-thiazol-2-yl)-4-piperidinamine
Physical Form Oil
InChI Key SQWHSDXOVVYPSX-UHFFFAOYSA-N
Structural Representation & Protonation States

The structure consists of a piperidine ring where the ring nitrogen is directly attached to the C2 position of a 1,3-thiazole ring. A primary amino group is substituted at the C4 position of the piperidine ring.

The molecule possesses two primary basic centers: the exocyclic primary amine on the piperidine ring and the endocyclic piperidine nitrogen. The thiazole nitrogen is significantly less basic. The primary amine (pKa ~9-10) is expected to be more basic than the tertiary amine of the piperidine ring, whose basicity is reduced by the electron-withdrawing effect of the attached thiazole ring. At physiological pH (~7.4), the primary amine will be predominantly protonated.

Caption: Predicted protonation states of the molecule across different pH ranges.

Spectroscopic Characterization

While specific spectral data for this exact compound is not widely published, its structure allows for the confident prediction of its key spectroscopic features. The following section outlines the expected characteristics and a standard protocol for their acquisition.

Expected Spectroscopic Signatures
  • ¹H NMR (Proton NMR):

    • Thiazole Protons: Two doublets are expected in the aromatic region (δ 7.0-7.5 ppm), corresponding to the two protons on the thiazole ring.

    • Piperidine Protons: A complex series of multiplets will appear in the upfield region (δ 1.5-4.0 ppm). The protons adjacent to the ring nitrogen (C2/C6 positions) will be the most downfield. The proton at the C4 position, bearing the amino group, will likely appear as a multiplet around δ 2.5-3.0 ppm.

    • Amine Protons: A broad singlet corresponding to the -NH₂ protons will be visible, the chemical shift of which is highly dependent on solvent and concentration.

  • ¹³C NMR (Carbon NMR):

    • Thiazole Carbons: Three distinct signals are expected. The carbon atom between the N and S atoms (C2) will be the most downfield (δ > 160 ppm). The other two carbons will appear in the aromatic region (δ 110-145 ppm).

    • Piperidine Carbons: Four signals corresponding to the piperidine ring carbons are expected in the aliphatic region (δ 25-60 ppm).

  • FT-IR (Infrared Spectroscopy):

    • N-H Stretch: A characteristic pair of medium-intensity peaks around 3300-3400 cm⁻¹ for the primary amine (-NH₂).

    • C-H Stretch: Peaks just below 3000 cm⁻¹ for the aliphatic C-H bonds of the piperidine ring and just above 3000 cm⁻¹ for the aromatic C-H bonds of the thiazole ring.

    • C=N Stretch: A sharp peak around 1550-1650 cm⁻¹ corresponding to the imine-like bond within the thiazole ring.

  • Mass Spectrometry (MS):

    • The monoisotopic mass is 183.08302 Da.[5][6] In ESI+ mode, the molecular ion peak [M+H]⁺ would be expected at m/z 184.0903.

Experimental Protocol: Spectroscopic Analysis

The causality behind this protocol is to obtain a full, unambiguous structural confirmation of the compound.

  • Sample Preparation: Dissolve ~5-10 mg of the purified oil in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with exchangeable amine protons as it can slow down the exchange rate, sometimes allowing for clearer observation.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. If peak overlap in the piperidine region is significant, perform a 2D COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment should be run to differentiate between CH, CH₂, and CH₃ carbons, which is invaluable for assigning the piperidine signals.

  • Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Analyze using Electrospray Ionization (ESI) in positive ion mode to confirm the molecular weight via the [M+H]⁺ adduct.

  • FT-IR Analysis: Apply a thin film of the neat oil onto a salt plate (e.g., NaCl or KBr) and acquire the spectrum to confirm the presence of key functional groups.

Caption: Workflow for the comprehensive spectroscopic analysis of the title compound.

Synthesis and Purification

The synthesis of 2-aminothiazole derivatives often follows established pathways. A plausible and efficient synthesis for 1-(1,3-Thiazol-2-yl)piperidin-4-amine can be achieved via nucleophilic substitution.

Retrosynthetic Analysis & Proposed Pathway

The most logical disconnection is the C-N bond between the thiazole C2 carbon and the piperidine nitrogen. This suggests a reaction between a 2-halothiazole (e.g., 2-bromothiazole) and a suitable 4-aminopiperidine derivative. To prevent self-reaction or side reactions at the primary amine, it is prudent to use a protected form, such as N-Boc-4-aminopiperidine. The final step would be the deprotection of the Boc group under acidic conditions.

G Target 1-(1,3-Thiazol-2-yl)piperidin-4-amine Intermediate Boc-Protected Intermediate Target->Intermediate Deprotection (e.g., TFA, HCl) Reagents 2-Bromothiazole + tert-butyl piperidin-4-ylcarbamate Intermediate->Reagents Nucleophilic Aromatic Substitution (e.g., Pd-catalyzed or SₙAr)

Caption: Proposed retrosynthetic pathway for the target molecule.

Experimental Protocol: Two-Step Synthesis

This protocol is designed as a self-validating system, where successful formation of the intermediate can be confirmed before proceeding to the final deprotection step.

Step 1: Synthesis of tert-butyl (1-(thiazol-2-yl)piperidin-4-yl)carbamate

  • Reaction Setup: To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) and 2-bromothiazole (1.1 eq) in a suitable solvent like DMF or Dioxane, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq).

  • Catalysis (Optional but Recommended): For improved yield and reaction rate, a Palladium-catalyzed Buchwald-Hartwig amination can be employed. Add a palladium catalyst (e.g., Pd₂(dba)₃, ~2 mol%) and a ligand (e.g., Xantphos, ~4 mol%).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100 °C for 12-24 hours. The choice of thermal heating versus microwave irradiation can be made; microwave heating often significantly reduces reaction time.[7]

  • Workup & Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the Boc-protected intermediate.

Step 2: Deprotection to yield 1-(1,3-Thiazol-2-yl)piperidin-4-amine

  • Reaction Setup: Dissolve the purified intermediate from Step 1 in a solvent such as Dichloromethane (DCM) or 1,4-Dioxane.

  • Acidic Cleavage: Add an excess of a strong acid. A solution of 4M HCl in Dioxane or Trifluoroacetic acid (TFA) (20-50% in DCM) is commonly used.

  • Reaction Conditions: Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Workup & Isolation: Remove the solvent and excess acid under reduced pressure. The product will be obtained as its hydrochloride or trifluoroacetate salt. To obtain the free base, dissolve the salt in water, basify with a strong base (e.g., NaOH) to pH >10, and extract with an organic solvent like DCM or ethyl acetate. Dry and concentrate the organic extracts to yield the final product as an oil.

Chemical Reactivity & Derivatization Potential

The primary value of this compound lies in its potential for derivatization. The exocyclic primary amine is the most nucleophilic and sterically accessible site, making it the primary target for synthetic modifications.

Key Reactive Pathways:

  • Acylation/Sulfonylation: The primary amine readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base to form amides and sulfonamides, respectively. This is a robust method for introducing a vast array of side chains.

  • Reductive Amination: Reaction with aldehydes or ketones forms an intermediate imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to yield secondary amines. This is a powerful tool for building complexity.

  • Alkylation: Direct alkylation with alkyl halides can be performed, though over-alkylation to the tertiary amine is a potential side reaction that must be controlled.

G cluster_0 Derivatization at Primary Amine Start 1-(1,3-Thiazol-2-yl)piperidin-4-amine Acyl Acylation (R-COCl, Base) Start->Acyl Reductive Reductive Amination (R-CHO, NaBH(OAc)₃) Start->Reductive Alkyl Alkylation (R-X, Base) Start->Alkyl Amide Amide Derivatives Acyl->Amide SecAmine Secondary Amine Derivatives Reductive->SecAmine Alkylated N-Alkyl Derivatives Alkyl->Alkylated

Caption: Major derivatization pathways for the title compound.

Potential Applications in Drug Discovery

While 1-(1,3-Thiazol-2-yl)piperidin-4-amine is primarily a building block, its core structure is featured in compounds investigated for a range of therapeutic applications. Derivatives containing the 2-aminothiazole motif have demonstrated significant biological potential:

  • Antiproliferative Activity: N,4-diaryl-1,3-thiazole-2-amines have been synthesized and evaluated as tubulin polymerization inhibitors, a mechanism relevant to cancer chemotherapy.[7]

  • Antimicrobial Agents: The thiazole ring is a well-established pharmacophore in antimicrobial agents.[1] Novel thiazole derivatives continue to be explored for activity against multi-drug resistant bacterial and fungal strains.[8]

  • Anti-inflammatory and Analgesic Activity: Certain thiazole and pyridazinone hybrids have been shown to possess anti-inflammatory and analgesic properties, potentially through mechanisms like COX-2 inhibition.[2]

The title compound serves as an excellent starting point for generating libraries of molecules to be screened for these and other activities. Its structure allows for systematic modification to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. Based on available safety data sheets for this compound and structurally related chemicals, the following precautions should be observed.[9][10][11]

GHS Hazard Classification
Hazard CodeHazard StatementSource(s)
H302 Harmful if swallowed.[12]
H315 Causes skin irritation.[9]
H319 Causes serious eye irritation.[9]
H332 Harmful if inhaled.
H335 May cause respiratory irritation.[9]
Recommended Safety Protocols
  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[13]

    • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[13]

    • Body Protection: Wear a standard laboratory coat.

  • Engineering Controls:

    • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[9][10]

    • An emergency eyewash station and safety shower should be readily accessible.[12]

  • Handling & Storage:

    • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling.[13]

    • Storage: Keep the container tightly closed. Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12]

  • Disposal:

    • Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be handled by an approved waste disposal plant.[9][10]

References

  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Al-Ostath, A. I., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Molbank, 2022(2), M1367. Available at: [Link]

  • Mamedov, V. A., et al. (2018). Synthesis and Biological Activity of New[12]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Molecules, 23(11), 2991. Available at: [Link]

  • PubChem. (n.d.). 1-(4-Methyl-1,3-thiazol-2-yl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Enamine. (n.d.). Safety Data Sheet.
  • SpectraBase. (n.d.). 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(1,3-thiazol-2-yl)piperidin-4-amine. Université du Luxembourg. Retrieved from [Link]

  • Shaimaa Adnan, et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011. Available at: [Link]

  • Sun, M., et al. (2018). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 13(5), e0197956. Available at: [Link]

  • El-Gazzar, A. B. A., et al. (2017). A MULTI-COMPONENT ONE-POT SYNTHESIS OF NOVEL (1,3,4-THIADIAZIN-2-YLAMINO)ISOINDOLINE-1,3-DIONES AS ANTIMICROBIAL AGENTS. Acta Chimica Slovenica, 64(1), 169-178. Available at: [Link]

  • Singh, S., et al. (2010). Synthesis of some new 1,3-thiazolyldiphenyl amine derivative and evaluation of their antibacterial effects. Oriental Journal of Chemistry, 26(1), 93-101. Available at: [Link]

  • Al-Khazragie, Z. K., et al. (2022). Synthesis, Characterization, and Antioxidant, Antimicrobial and Toxic Properties of Novel Δ2-1,3,4-thiadiazoline and Δ2-1,3,4-selenadiazoline Derivatives. International Journal of Drug Delivery Technology, 12(1), 113-126. Available at: [Link]

  • Gevorgyan, A., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molbank, 2021(3), M1267. Available at: [Link]

  • Patel, D., et al. (2023). Synthesis and Biological Evaluation of 3-(Benzo[d]Thiazol-2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. Molbank, 2023(3), M1704. Available at: [Link]

  • ResearchGate. (n.d.). Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones. Retrieved from [Link]

  • Deokule, T., et al. (2023). 1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety. Medicinal Chemistry, 13(1). Available at: [Link]

  • PubChemLite. (n.d.). 2-(piperidin-1-yl)-1,3-thiazol-4-amine hydrochloride. Université du Luxembourg. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Characterization of 1-(1,3-Thiazol-2-yl)piperidin-4-amine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 1-(1,3-Thiazol-2-yl)piperidin-4-amine. This document is intended for researchers, scientists, and professionals i...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 1-(1,3-Thiazol-2-yl)piperidin-4-amine. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with or synthesizing this molecule. A thorough understanding of its spectroscopic signature is paramount for structural verification, purity assessment, and quality control.

Introduction

1-(1,3-Thiazol-2-yl)piperidin-4-amine is a molecule of interest in medicinal chemistry due to the prevalence of both the thiazole and piperidine scaffolds in a wide range of biologically active compounds. The 2-aminothiazole moiety is a key pharmacophore in a number of approved drugs, while the piperidine ring is a common structural motif that can influence solubility, lipophilicity, and metabolic stability. Accurate and comprehensive spectroscopic analysis is therefore essential to confirm the identity and integrity of this compound.

This guide will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-(1,3-Thiazol-2-yl)piperidin-4-amine. The interpretation of these spectra is based on established principles of spectroscopy and is supported by data from structurally related molecules.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, a clear and consistent atom numbering system is essential. The following diagram illustrates the structure of 1-(1,3-Thiazol-2-yl)piperidin-4-amine with the numbering convention that will be used throughout this guide.

Caption: Molecular structure and atom numbering for 1-(1,3-Thiazol-2-yl)piperidin-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are critical for confirming the connectivity and chemical environment of each atom in 1-(1,3-Thiazol-2-yl)piperidin-4-amine.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence the chemical shifts of exchangeable protons (NH and NH₂).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons for unambiguous assignments.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for 1-(1,3-Thiazol-2-yl)piperidin-4-amine. These predictions are based on the analysis of similar structures.[1][2]

Proton(s) Predicted δ (ppm) Multiplicity Integration Assignment
H4 (Thiazole)~7.0-7.2d1HThiazole ring proton
H5 (Thiazole)~6.6-6.8d1HThiazole ring proton
H2'ax, H6'ax (Piperidine)~3.8-4.0m2HAxial protons adjacent to N1'
H2'eq, H6'eq (Piperidine)~3.1-3.3m2HEquatorial protons adjacent to N1'
H4' (Piperidine)~2.8-3.0m1HMethine proton at the amine-substituted carbon
H3'eq, H5'eq (Piperidine)~1.8-2.0m2HEquatorial protons adjacent to C4'
H3'ax, H5'ax (Piperidine)~1.4-1.6m2HAxial protons adjacent to C4'
NH₂ (Amine)Variable (broad)s2HPrimary amine protons

Interpretation of ¹H NMR Spectrum:

  • The two doublets in the aromatic region are characteristic of the thiazole ring protons.

  • The piperidine ring protons will exhibit complex multiplets due to chair conformations and axial/equatorial environments. The protons on carbons adjacent to the nitrogen (C2' and C6') are expected to be the most downfield of the piperidine signals.

  • The methine proton at C4' will be a multiplet due to coupling with the adjacent methylene protons.

  • The primary amine protons will appear as a broad singlet, and its chemical shift will be highly dependent on the solvent, concentration, and temperature.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are presented below, based on data from related thiazole and piperidine compounds.[3][4][5]

Carbon Predicted δ (ppm) Assignment
C2 (Thiazole)~168-170Thiazole carbon attached to nitrogen and sulfur
C4 (Thiazole)~138-140Thiazole CH
C5 (Thiazole)~108-110Thiazole CH
C2', C6' (Piperidine)~48-50Piperidine carbons adjacent to N1'
C4' (Piperidine)~45-47Piperidine carbon attached to the amine group
C3', C5' (Piperidine)~32-34Piperidine carbons adjacent to C4'

Interpretation of ¹³C NMR Spectrum:

  • The most downfield signal will be C2 of the thiazole ring due to its attachment to two heteroatoms.

  • The other two thiazole carbons, C4 and C5, will appear in the aromatic region.

  • The piperidine carbons will be found in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Collection: Scan the mid-IR range (typically 4000-400 cm⁻¹).

Predicted IR Spectral Data

The following table outlines the expected characteristic IR absorption bands for 1-(1,3-Thiazol-2-yl)piperidin-4-amine.[6][7][8]

Wavenumber (cm⁻¹) Vibration Functional Group
3400-3250N-H stretch (two bands)Primary Amine (NH₂)
3100-3000C-H stretchAromatic (Thiazole)
2950-2800C-H stretchAliphatic (Piperidine)
1650-1580N-H bendPrimary Amine (NH₂)
~1600C=N stretchThiazole ring
~1500C=C stretchThiazole ring
1350-1250C-N stretchAromatic Amine (Thiazole-N)
1250-1020C-N stretchAliphatic Amine (Piperidine)

Interpretation of IR Spectrum:

  • The presence of a primary amine will be clearly indicated by the two N-H stretching bands in the 3400-3250 cm⁻¹ region and an N-H bending vibration around 1650-1580 cm⁻¹.

  • Aromatic and aliphatic C-H stretching vibrations will be observed in their respective regions.

  • The characteristic C=N and C=C stretching vibrations of the thiazole ring will be present in the fingerprint region.

  • C-N stretching vibrations for both the aromatic and aliphatic amine functionalities will also be observable.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system such as GC-MS or LC-MS.

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this compound, which will likely produce a prominent protonated molecule [M+H]⁺.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition.

  • Tandem MS (MS/MS): Fragmentation of the precursor ion ([M+H]⁺) can be performed to obtain structural information.

Predicted Mass Spectral Data
  • Molecular Weight: C₈H₁₃N₃S = 183.28 g/mol

  • Expected [M+H]⁺: m/z = 184.0903

Fragmentation Pathway

The fragmentation of 1-(1,3-Thiazol-2-yl)piperidin-4-amine in MS/MS will likely involve cleavages of the piperidine ring and the bond connecting the two ring systems.

G cluster_0 Fragmentation Pathway M_H [M+H]⁺ m/z = 184.0903 Frag1 Loss of NH₃ m/z = 167.0637 M_H->Frag1 Frag2 Cleavage of Piperidine Ring M_H->Frag2 Frag3 Loss of Piperidine-4-amine M_H->Frag3

Caption: A simplified representation of potential fragmentation pathways in ESI-MS/MS.

Interpretation of Mass Spectrum:

  • The ESI mass spectrum should show a strong signal for the protonated molecule at m/z 184.0903.

  • Tandem MS (MS/MS) of this ion will likely show characteristic losses. For instance, the loss of ammonia (NH₃) from the 4-amino group is a plausible fragmentation.

  • Cleavage of the piperidine ring can lead to a variety of fragment ions.[9][10][11]

  • Fragmentation at the C-N bond connecting the thiazole and piperidine rings is also possible.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a comprehensive and complementary set of data for the unequivocal identification and structural confirmation of 1-(1,3-Thiazol-2-yl)piperidin-4-amine. This guide has detailed the expected spectral features and provided a basis for their interpretation. When synthesizing or working with this compound, a careful comparison of experimentally obtained data with the predictions outlined in this document will ensure the correct structural assignment and purity assessment, which are critical for its application in research and development.

References

  • Reva, I., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. [Link][6]

  • Kajita, M., et al. (2002). Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique. Journal of Mass Spectrometry, 37(2), 149-156. [Link][10]

  • Valli, M., et al. (2015). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. [Link]

  • de Andrade, J. P., et al. (2012). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO. [Link][11]

  • Yankova, R. (2015). Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2]. Open Access Library Journal, 2, 1-8. [Link][7]

  • SpectraBase. N-Boc-4-aminopiperidine [ATR-IR]. [Link][12]

  • Rani, P., et al. (2018). Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives. Semantic Scholar. [Link][3]

  • SpectraBase. 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid. [Link][13]

  • Ghorbani-Choghamarani, A., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Publishing. [Link][14]

  • NIH Molecular Libraries Program. (2010). Discovery, SAR and Biological Evaluation of Aryl-thiazol-piperidines as SMN Modulators. Probe Reports. [Link][1]

  • PubChem. 4-Piperidinamine. [Link][15]

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Foundational

Introduction: The 1-(1,3-Thiazol-2-yl)piperidine Scaffold – A Privileged Structure in Central Nervous System Drug Discovery

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(1,3-Thiazol-2-yl)piperidine Derivatives as G-Protein Coupled Receptor Modulators The 1-(1,3-thiazol-2-yl)piperidine moiety is a prominent heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(1,3-Thiazol-2-yl)piperidine Derivatives as G-Protein Coupled Receptor Modulators

The 1-(1,3-thiazol-2-yl)piperidine moiety is a prominent heterocyclic scaffold in modern medicinal chemistry. Its structural rigidity and capacity for diverse substitutions have established it as a "privileged structure," capable of interacting with a wide array of biological targets.[1] While derivatives have shown promise in oncology and as antifungal agents, the scaffold is particularly prevalent in the development of novel therapeutics for central nervous system (CNS) disorders.[2][3]

A significant body of research has identified G-Protein Coupled Receptors (GPCRs), specifically the dopamine and serotonin receptor families, as primary targets for these compounds.[4][5][6] Understanding the precise mechanism by which these derivatives interact with and modulate GPCRs is paramount for advancing them from lead compounds to clinical candidates. This guide provides a technical framework for elucidating this mechanism, focusing on their well-documented activity as modulators of the D2-like dopamine receptors (D₂, D₃, and D₄). We will explore the essential experimental workflows, from initial target binding characterization to the assessment of functional downstream signaling, offering both the "how" and the "why" behind each methodological choice.

Part 1: Target Engagement – Quantifying the Interaction with Dopamine Receptors

The foundational step in characterizing any potential therapeutic is to confirm and quantify its physical interaction with the intended molecular target. For 1-(1,3-thiazol-2-yl)piperidine derivatives targeting dopamine receptors, the gold-standard technique is the competitive radioligand binding assay.

Causality of Experimental Choice: Why Radioligand Binding?

Before assessing a compound's functional effect (e.g., whether it activates or inhibits a receptor), we must first prove it binds to the receptor. Radioligand binding assays provide a direct measure of this physical interaction. The core principle is competition: we measure how effectively our unlabeled test compound displaces a "hot" (radiolabeled) ligand of known high affinity and specificity for the receptor. This allows us to determine the binding affinity (expressed as the inhibition constant, Kᵢ), a critical parameter for structure-activity relationship (SAR) studies and for predicting in vivo potency.[5]

Experimental Protocol 1: Competitive Radioligand Binding Assay for D₂/D₃/D₄ Receptors

This protocol outlines a self-validating system to determine the Kᵢ of a test compound at human D₂, D₃, and D₄ receptors.

Objective: To determine the binding affinity (Kᵢ) of a 1-(1,3-thiazol-2-yl)piperidine derivative by measuring its ability to compete with a radioligand for binding to a specific dopamine receptor subtype.

Materials:

  • Cell Membranes: HEK293 cells stably expressing either human D₂R, D₃R, or D₄R.[5]

  • Radioligand: [³H]Spiperone or [³H]N-methylspiperone, a high-affinity antagonist for D₂-like receptors.[5][6]

  • Test Compound: 1-(1,3-thiazol-2-yl)piperidine derivative of interest, dissolved in DMSO to create a stock solution.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, potent antagonist like Haloperidol or Eticlopride.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and Scintillation Fluid.

Step-by-Step Methodology:

  • Preparation of Reagents: Prepare serial dilutions of the test compound in assay buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M to generate a full competition curve.

  • Assay Plate Setup: In a 96-well plate, add assay buffer to all wells.

    • Total Binding Wells: Add radioligand at its Kₑ (dissociation constant) concentration and vehicle (DMSO).

    • Non-specific Binding (NSB) Wells: Add radioligand and the non-specific control (e.g., 10 µM Haloperidol).

    • Competition Wells: Add radioligand and the serially diluted test compound.

  • Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at room temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Visualization: Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_ligand Prepare Radioligand ([³H]Spiperone) incubation Incubate Components: Membranes + Ligand + Cmpd prep_ligand->incubation prep_compound Prepare Serial Dilutions of Test Compound prep_compound->incubation prep_membranes Prepare Receptor Membranes (D₂/D₃/D₄) prep_membranes->incubation filtration Rapid Vacuum Filtration (Separates Bound/Free) incubation->filtration counting Scintillation Counting (Quantify Bound Radioactivity) filtration->counting ic50 Calculate IC₅₀ from Competition Curve counting->ic50 cheng_prusoff Calculate Kᵢ via Cheng-Prusoff Equation ic50->cheng_prusoff

Workflow for determining compound binding affinity (Kᵢ).
Data Presentation: Binding Affinities of Thiazol-Piperidine Derivatives

The output of these experiments is typically summarized in a table to allow for easy comparison of affinities across different receptor subtypes and among different chemical analogs.

Compound IDTarget ReceptorBinding Affinity (Kᵢ, nM)Reference
Compound A Dopamine D₂15.4[7]
Dopamine D₃0.17[7]
Compound B Dopamine D₂8.9[5]
Dopamine D₃4.6[5]
Dopamine D₄6.9[5]
D-301 Dopamine D₂10.7[6]
Dopamine D₃0.13[6]

This table contains representative data synthesized from multiple sources for illustrative purposes.

Part 2: Functional Characterization – From Binding to Biological Response

Demonstrating that a compound binds to a receptor is only half the story. The critical next step is to determine the functional consequence of that binding. Does it activate the receptor (agonism), block the endogenous ligand (antagonism), or produce a submaximal response (partial agonism)?[8] For D₂-like receptors, which are canonically coupled to the Gᵢ/ₒ class of G-proteins, the primary downstream signaling event is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[9][10]

Visualization: The D₂ Receptor Gᵢ Signaling Pathway

G cluster_membrane Cell Membrane D2R Dopamine D₂ Receptor Gi Gᵢ Protein (αβγ) D2R->Gi Couples AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP (Second Messenger) AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D2R Activates Derivative Thiazol-Piperidine Derivative (Antagonist) Derivative->D2R Blocks ATP ATP ATP->AC

Canonical Gᵢ signaling pathway of the D₂ dopamine receptor.
Causality of Experimental Choice: Why Measure cAMP?

Measuring changes in intracellular cAMP levels provides a direct, quantifiable readout of the functional activity of a compound at Gᵢ-coupled receptors.[11] In an antagonist screen, cells are first stimulated with a known dopamine agonist to inhibit adenylyl cyclase and reduce cAMP. The addition of an effective antagonist will block this effect, restoring cAMP production. This functional opposition is the hallmark of antagonism and allows us to calculate a compound's functional potency (IC₅₀ or Kₑ). Conversely, in an agonist screen, a compound that activates the receptor will directly cause a measurable decrease in cAMP levels.

Experimental Protocol 2: HTRF cAMP Functional Assay (Antagonist Mode)

Objective: To determine the functional potency (IC₅₀) of a test compound by measuring its ability to block agonist-induced inhibition of cAMP production.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the dopamine receptor of interest (e.g., D₂R).

  • Agonist: A potent D₂R agonist like Quinpirole.

  • cAMP Detection Kit: A commercial kit, often based on Homogeneous Time-Resolved Fluorescence (HTRF), such as those from Cisbio or PerkinElmer. These kits typically contain a cAMP-d2 conjugate and an anti-cAMP cryptate antibody.

  • Stimulation Buffer: A buffer compatible with the HTRF assay, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Test Compound: 1-(1,3-thiazol-2-yl)piperidine derivative.

Step-by-Step Methodology:

  • Cell Plating: Seed the cells into 384-well assay plates and incubate overnight to allow for adherence.

  • Compound Preparation: Prepare serial dilutions of the test antagonist compound.

  • Antagonist Pre-incubation: Add the diluted antagonist to the cells and pre-incubate for a short period (e.g., 15-30 minutes). This allows the antagonist to bind to the receptors.

  • Agonist Stimulation: Add the agonist (Quinpirole) at a fixed concentration, typically its EC₈₀ (the concentration that gives 80% of its maximal effect). This stimulates the Gᵢ pathway, causing cAMP levels to drop. Incubate for a defined period (e.g., 30 minutes).

  • Cell Lysis and Reagent Addition: Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP antibody) according to the manufacturer's protocol.

  • HTRF Reading: After a final incubation period (e.g., 60 minutes) to allow the detection reagents to equilibrate, read the plate on an HTRF-compatible plate reader. The reader measures the ratio of fluorescence at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis:

    • The HTRF ratio is inversely proportional to the intracellular cAMP concentration.

    • Plot the HTRF ratio against the log concentration of the antagonist.

    • Fit the data using a sigmoidal dose-response model to determine the IC₅₀, which represents the concentration of the antagonist that reverses 50% of the agonist's effect.

Beyond cAMP: Exploring Biased Signaling

Modern GPCR pharmacology recognizes that receptor signaling is not a simple on/off switch. A ligand can preferentially activate one downstream pathway over another—a phenomenon known as "biased agonism" or "functional selectivity".[12] For example, a D₂R ligand might act as an antagonist in the G-protein pathway (measured by cAMP) but as a partial agonist in the β-arrestin pathway. Assessing β-arrestin recruitment, using assays like the Tango GPCR Assay System or enzyme fragment complementation assays, is crucial for a complete mechanistic profile and may explain differences between in vitro potency and in vivo effects.[12][13]

Conclusion: Building a Comprehensive Mechanistic Profile

The mechanism of action for 1-(1,3-thiazol-2-yl)piperidine derivatives is not monolithic but is highly dependent on the specific substitutions on the scaffold and the biological target being interrogated. For derivatives targeting CNS GPCRs like the dopamine D₂-like receptors, a systematic, multi-assay approach is essential for a complete understanding. By first confirming and quantifying target binding with radioligand assays and then dissecting the functional consequences through downstream signaling assays like cAMP and β-arrestin recruitment, researchers can build a robust mechanistic profile. This detailed characterization is the cornerstone of rational drug design, enabling the optimization of potency, selectivity, and desired signaling outcomes for this versatile and pharmacologically significant class of molecules.

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Exploratory

A Technical Guide to Pharmacophore Modeling of Thiazole-Containing Compounds for Drug Discovery

This guide provides an in-depth exploration of pharmacophore modeling as a critical tool in the discovery and development of therapeutic agents, with a specific focus on the versatile thiazole scaffold. It is designed fo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of pharmacophore modeling as a critical tool in the discovery and development of therapeutic agents, with a specific focus on the versatile thiazole scaffold. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate the identification of novel drug candidates. We will delve into the theoretical underpinnings, practical applications, and validation of pharmacophore models, grounded in real-world examples and best practices.

The Thiazole Scaffold: A Privileged Motif in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing both nitrogen and sulfur, is a cornerstone in medicinal chemistry.[1][2] Its prevalence in numerous FDA-approved drugs and clinical candidates stems from its unique physicochemical properties.[2] The thiazole nucleus offers a stable aromatic system capable of engaging in a variety of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which are crucial for molecular recognition at biological targets.[3][4] This structural versatility allows for fine-tuning of pharmacological responses, making it a favored scaffold in the design of agents targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[4][5][6]

Thiazole derivatives have demonstrated significant potential as inhibitors of various enzyme families, particularly protein kinases.[3][7][8] Many clinically successful anticancer drugs, such as Dasatinib and Dabrafenib, feature a thiazole core, highlighting its importance in modern drug design.[9][10] The ability of the thiazole ring to serve as a bioisosteric replacement for other aromatic systems, coupled with its favorable pharmacokinetic properties, further cements its status as a "privileged" structure in drug discovery.[10]

Fundamentals of Pharmacophore Modeling

A pharmacophore is an abstract representation of the steric and electronic features of a molecule that are essential for its interaction with a specific biological target.[11][12][13] It is not a real molecule or a set of functional groups but rather a three-dimensional arrangement of these features that defines the key molecular interactions required for biological activity.[14] Common pharmacophoric features include:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic (HY) regions

  • Aromatic Rings (AR)

  • Positive Ionizable (PI) centers

  • Negative Ionizable (NI) centers

Pharmacophore modeling has become an indispensable computational tool in drug discovery, offering a rapid and efficient method for virtual screening of large compound libraries to identify potential "hit" molecules.[14][15][16] It also plays a crucial role in lead optimization, ADME-Tox prediction, and understanding structure-activity relationships (SAR).[14][15]

Methodologies in Pharmacophore Model Generation

There are two primary approaches to generating pharmacophore models: ligand-based and structure-based. The choice of methodology is dictated by the availability of structural information for the target of interest.

Ligand-Based Pharmacophore Modeling (LBPM)

When the three-dimensional structure of the biological target is unknown, LBPM is the method of choice.[17][18] This approach relies on a set of known active ligands to derive a common pharmacophore hypothesis.[17][19] The fundamental assumption is that these structurally diverse molecules bind to the same target in a similar manner, and therefore share a common set of essential chemical features arranged in a specific 3D orientation.[20]

Workflow for Ligand-Based Pharmacophore Modeling:

Caption: Ligand-Based Pharmacophore Modeling Workflow.

Key Considerations in LBPM:

  • Training Set Selection: The quality and diversity of the training set are paramount. It should include structurally diverse compounds with a range of biological activities.[21]

  • Conformational Flexibility: Small molecules are flexible. It is crucial to generate a diverse set of low-energy conformations for each ligand to ensure the bioactive conformation is included.[19][20][22]

  • Molecular Alignment: This is a critical and challenging step. Algorithms can be point-based (superimposing atoms or features) or property-based (using molecular fields).[19]

Structure-Based Pharmacophore Modeling (SBPM)

When a high-resolution 3D structure of the target protein, typically complexed with a ligand, is available from sources like X-ray crystallography or NMR, SBPM can be employed.[14][17] This approach directly maps the key interaction points between the ligand and the active site of the protein.[14][22]

Workflow for Structure-Based Pharmacophore Modeling:

Caption: Structure-Based Pharmacophore Modeling Workflow.

Advantages of SBPM:

  • Higher Accuracy: As the model is derived from the actual binding site, it often provides a more accurate representation of the required interactions.

  • Novel Scaffold Discovery: It is not limited by the chemical space of known active ligands, enabling the identification of novel chemical scaffolds.[15]

Recent advancements have also led to the development of dynamic pharmacophore models derived from molecular dynamics (MD) simulations.[23][24] These models capture the flexibility of the protein and ligand, providing a more realistic representation of the binding event.[24]

Application of Pharmacophore Modeling to Thiazole-Containing Compounds

The principles of pharmacophore modeling are highly applicable to the discovery of novel thiazole-containing drug candidates. For instance, in the context of kinase inhibition, where many thiazole derivatives have shown promise, a pharmacophore model might consist of:

  • A hydrogen bond donor/acceptor feature to interact with the hinge region of the kinase.

  • One or more hydrophobic/aromatic features to occupy the hydrophobic pockets within the ATP-binding site.

  • Additional features that confer selectivity for a particular kinase.

Case Study: Thiazole-Based Kinase Inhibitors

Many thiazole-containing compounds have been developed as potent inhibitors of various kinases implicated in cancer.[7][8][10] For example, new thiazole derivatives have been synthesized and identified as potent inhibitors of ALK5, a serine-threonine kinase involved in cancer progression.[25] Similarly, thiazole derivatives have been investigated as inhibitors of Aurora kinases, which are crucial in cell cycle regulation.[10]

A pharmacophore model for a specific kinase can be developed using either a set of known active thiazole-based inhibitors (LBPM) or the crystal structure of the kinase in complex with a thiazole-containing ligand (SBPM). This model can then be used to screen large virtual libraries of compounds to identify novel thiazole-containing molecules with the potential for potent and selective kinase inhibition.

Experimental Protocols: A Step-by-Step Guide

Protocol for Ligand-Based Pharmacophore Modeling

This protocol outlines a general workflow using common computational chemistry software packages like Schrödinger's Phase, MOE, or LigandScout.[17][26][27]

  • Data Preparation:

    • Compile a training set of at least 15-20 structurally diverse thiazole-containing compounds with known biological activity against the target of interest.

    • Include a set of known inactive compounds (decoys) for model validation.

    • Prepare the 3D structures of all compounds, ensuring correct protonation states and generating low-energy conformations.[28]

  • Pharmacophore Hypothesis Generation:

    • Use the prepared training set as input for the pharmacophore generation algorithm.

    • The software will align the molecules and identify common pharmacophoric features.

    • Multiple hypotheses will be generated and ranked based on various scoring functions.

  • Model Validation:

    • The generated pharmacophore models must be rigorously validated to ensure their predictive power.[29]

    • Test Set Validation: Screen a test set of known active and inactive compounds that were not used in model generation. A good model should identify the actives while rejecting the inactives.[30]

    • Decoy Set Screening: Screen a large database of decoy molecules. The enrichment factor (EF) and goodness of hit (GH) score are common metrics to assess the model's ability to distinguish actives from inactives.[31] A GH score above 0.7 is generally considered indicative of a good model.[31]

    • Receiver Operating Characteristic (ROC) Curve Analysis: This provides a graphical representation of the model's performance.

Protocol for Structure-Based Pharmacophore Modeling
  • Data Preparation:

    • Obtain a high-resolution crystal structure of the target protein in complex with a thiazole-containing ligand from the Protein Data Bank (PDB).

    • Prepare the protein structure by adding hydrogens, assigning protonation states, and minimizing the energy.

  • Pharmacophore Feature Generation:

    • The software will automatically identify and map the key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein's active site.[31]

    • These interaction points are then translated into pharmacophoric features.

  • Model Refinement and Validation:

    • The initial pharmacophore model can be refined by adding or removing features based on known SAR data.

    • Validation is performed similarly to the ligand-based approach using test and decoy sets.

Virtual Screening and Hit Identification

Once a validated pharmacophore model is established, it can be used as a 3D query to screen large compound databases, such as ZINC, ChEMBL, or commercial vendor libraries.[27][31]

Virtual Screening Workflow:

Caption: Virtual Screening Workflow using a Pharmacophore Model.

The output of the virtual screen is a list of "hit" compounds that match the pharmacophore query. These hits can then be subjected to further computational analysis, such as molecular docking and ADMET prediction, to prioritize the most promising candidates for experimental validation.[32]

Conclusion and Future Directions

Pharmacophore modeling is a powerful and versatile computational technique that plays a pivotal role in modern drug discovery. When applied to the privileged thiazole scaffold, it provides a rational and efficient approach to identifying novel therapeutic agents. The integration of artificial intelligence and machine learning with pharmacophore modeling is an emerging area that promises to further enhance the accuracy and predictive power of these models.[13][17] As our understanding of biological systems deepens and computational resources continue to grow, the application of pharmacophore modeling to thiazole-containing compounds will undoubtedly lead to the discovery of the next generation of innovative medicines.

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  • Synthesis, modeling, and biological studies of new thiazole-pyrazole analogues as anticancer agents. (n.d.). ResearchGate.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023, October 27). MDPI.
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025, August 28). PubMed.

Sources

Foundational

The 2-Aminothiazole Scaffold: A Privileged Motif in Modern Drug Discovery - A Technical Guide to its Biological Targets

The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered immense interest in medicinal chemistry due to its versatile biological activities.[1][2][3] This structural unit is a key component in nu...

Author: BenchChem Technical Support Team. Date: March 2026

The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered immense interest in medicinal chemistry due to its versatile biological activities.[1][2][3] This structural unit is a key component in numerous clinically approved drugs and a plethora of investigational agents, underscoring its therapeutic potential.[4][5] This in-depth technical guide provides a comprehensive overview of the diverse biological targets of 2-aminothiazole derivatives, with a focus on their mechanisms of action, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

I. Anticancer Activity: A Multi-pronged Assault on Malignancy

2-aminothiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting a broad spectrum of activity against various human cancer cell lines, including breast, lung, colon, and leukemia.[1][6] Their antitumor effects are often attributed to the modulation of key signaling pathways and direct cytotoxicity.

A. Kinase Inhibition: A Dominant Mechanism of Action

A primary mode of anticancer action for many 2-aminothiazole derivatives is the inhibition of protein kinases, enzymes that play a pivotal role in cell signaling and are frequently dysregulated in cancer.[7]

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.[1] Several 2-aminothiazole derivatives have been identified as potent inhibitors of VEGFR-2, thereby impeding the tumor's blood supply.

Signaling Pathway: VEGFR-2 Inhibition

VEGFR2_inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 P VEGFR2->P1 Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) P1->Downstream Activates Angiogenesis Angiogenesis Downstream->Angiogenesis Promotes Inhibitor 2-Aminothiazole Derivative Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of VEGFR-2 signaling by 2-aminothiazole derivatives.

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its overactivation is a common feature in many cancers.[1] Alpelisib, a clinically approved PI3K inhibitor containing a 2-aminothiazole core, exemplifies the therapeutic potential of targeting this pathway.[4][5]

Signaling Pathway: PI3K/Akt Inhibition

PI3K_Akt_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Inhibitor 2-Aminothiazole Derivative (e.g., Alpelisib) Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway.

The versatility of the 2-aminothiazole scaffold allows for its interaction with a wide range of kinases. Dasatinib, a multi-kinase inhibitor used in the treatment of leukemia, features a 2-aminothiazole core and targets several tyrosine kinases.[4][5] Other notable kinase targets for 2-aminothiazole derivatives include Aurora kinases, which are involved in cell cycle regulation, and protein kinase CK2, a constitutively active serine/threonine kinase implicated in various cancers.[7][8][9] Some derivatives have been identified as allosteric modulators of CK2, binding to a site distinct from the ATP-binding pocket.[8][10]

B. Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and play a critical role in cell division.[6] Disruption of microtubule dynamics is a validated anticancer strategy. Certain 2-aminothiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[6]

Experimental Workflow: Tubulin Polymerization Assay

Tubulin_Polymerization_Assay cluster_0 Preparation cluster_1 Incubation cluster_2 Treatment Tubulin Purified Tubulin Mix Reaction Mixture Tubulin->Mix Buffer Polymerization Buffer Buffer->Mix GTP GTP GTP->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance (340 nm) Incubate->Measure Control Control (DMSO) Control->Mix Inhibitor 2-Aminothiazole Derivative Inhibitor->Mix

Caption: A typical workflow for a tubulin polymerization assay.

C. Cytotoxic Activity Data

The following table summarizes the in vitro cytotoxic activity of selected 2-aminothiazole derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
27 HeLa (Cervical)1.6 ± 0.8[6]
27 A549 (Lung)-[6]
28 HT29 (Colon)0.63[6]
28 A549 (Lung)8.64[6]
28 HeLa (Cervical)6.05[6]
20 H1299 (Lung)4.89[6]
20 SHG-44 (Glioma)4.03[6]
15c AGS (Gastric)4.0[11]
15c HT-29 (Colon)4.4[11]
15c HeLa (Cervical)5.8[11]

II. Antimicrobial Activity: Combating Infectious Diseases

The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents.[12] 2-aminothiazole derivatives have emerged as a promising class of compounds with a broad spectrum of activity against bacteria and fungi.[13][14][15]

A. Antibacterial Targets

Molecular docking studies have suggested that MurB, an enzyme involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall, is a probable target for the antibacterial activity of some 2-aminothiazole derivatives.[14]

For antimycobacterial activity, particularly against Mycobacterium tuberculosis, FabH has been proposed as a likely target.[12] This enzyme is involved in the fatty acid synthesis pathway of the bacterium.

B. Antifungal Target: CYP51

In fungi, cytochrome P450 51 (CYP51), also known as lanosterol 14α-demethylase, is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Molecular docking studies have indicated that CYP51 is a probable target for the antifungal activity of certain 2-aminothiazole derivatives.[14]

III. Anti-inflammatory and Other Biological Activities

Beyond their anticancer and antimicrobial properties, 2-aminothiazole derivatives have been shown to modulate a variety of other biological targets, highlighting their potential in treating a range of diseases.[2][16]

A. Enzymes Involved in Inflammation

Certain 2-aminothiazole-featured pirinixic acid derivatives have been identified as dual inhibitors of 5-LO and mPGES-1, two key enzymes in the biosynthesis of pro-inflammatory lipid mediators.[17]

Some 2-aminothiazole derivatives have demonstrated inhibitory activity against COX-1 and COX-2, enzymes responsible for the production of prostaglandins, which are involved in inflammation and pain.[18]

B. Neurological Targets

In the context of neurodegenerative diseases such as Alzheimer's, the aggregation of tau protein is a key pathological hallmark. Some 2-aminothiazole-flavonoid hybrid derivatives have been shown to bind to tau protein and inhibit its aggregation.[19]

Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), contains a 2-aminothiazole core. Novel naphthalenyl substituted aminothiazole derivatives have been shown to prevent acute neural excitotoxic injury, suggesting their potential in conditions like temporal lobe epilepsy.[20]

C. Metabolic Enzyme Inhibition

2-aminothiazole derivatives have also been investigated as inhibitors of various metabolic enzymes, including:

  • Carbonic Anhydrase I and II: Involved in various physiological processes, including pH regulation.[21]

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Key enzymes in the breakdown of the neurotransmitter acetylcholine.[21]

  • Phosphodiesterase type 5 (PDE5): An enzyme that regulates intracellular signaling. Some derivatives have been found to be regulators of PDE5.[18]

IV. Experimental Protocols

A. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxic activity of 2-aminothiazole derivatives against cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

B. Kinase Inhibition Assay (Example: VEGFR-2)

This protocol describes a general method for determining the inhibitory activity of compounds against a specific kinase.

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase (e.g., recombinant VEGFR-2), a suitable substrate (e.g., a synthetic peptide), and ATP.

  • Inhibitor Addition: Add the 2-aminothiazole derivatives at various concentrations to the reaction mixture. Include a positive control inhibitor and a no-inhibitor control.

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescence-based assay.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

V. Conclusion

The 2-aminothiazole scaffold represents a remarkably versatile and privileged structure in drug discovery. Its derivatives have been shown to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic applications, from oncology and infectious diseases to inflammatory and neurological disorders. The continued exploration of the chemical space around the 2-aminothiazole core, coupled with a deeper understanding of its interactions with biological targets, holds great promise for the development of novel and effective therapeutic agents.

References

  • Wu, J., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. European Journal of Medicinal Chemistry, 210, 112971. [Link]

  • [No Author]. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Semantic Scholar. [Link]

  • Tay, Y. Y., et al. (2021). Synthesis and anticancer properties of 2-aminothiazole derivatives. Journal of Heterocyclic Chemistry, 58(2), 439-453. [Link]

  • Azzali, E., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(11), 3321. [Link]

  • Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. [Link]

  • Wu, J., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. European Journal of Medicinal Chemistry, 210, 112971. [Link]

  • Ibrahim, M. A. A., et al. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2207217. [Link]

  • Patel, N. B., & Shaikh, F. M. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research, 2(3), 1591-1597. [Link]

  • El-Sayed, R., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

  • Bestgen, B., et al. (2019). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. Journal of Medicinal Chemistry, 62(4), 1827-1841. [Link]

  • Gerstmeier, J., et al. (2013). Aminothiazole-Featured Pirinixic Acid Derivatives As Dual 5-Lipoxygenase and Microsomal Prostaglandin E2 Synthase-1 Inhibitors with Improved Potency and Efficiency in Vivo. Journal of Medicinal Chemistry, 56(22), 9037-9053. [Link]

  • Al-Ostoot, F. H., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. [Link]

  • Korkmaz, I. N. (2022). 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. Biotechnology and Applied Biochemistry, 69(4), 1629-1635. [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-17. [Link]

  • Bestgen, B., et al. (2019). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. Journal of Medicinal Chemistry, 62(4), 1842-1855. [Link]

  • Bestgen, B., et al. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action. Journal of Medicinal Chemistry, 62(4), 1842-1855. [Link]

  • Bestgen, B., et al. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site. Journal of Medicinal Chemistry, 62(4), 1827-1841. [Link]

  • Ebaida, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. [Link]

  • Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(3), 3247-3263. [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-17. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances, 10(51), 30691-30706. [Link]

  • Sankaranarayanan, M., et al. (2014). 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. Bioorganic & Medicinal Chemistry Letters, 24(15), 3346-3351. [Link]

  • El-Sayed, R., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • El-Sayed, R., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Amato, R., et al. (2021). 2-Aminothiazole-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma. International Journal of Molecular Sciences, 22(11), 5945. [Link]

  • Kyllo, T., et al. (2023). Riluzole and novel naphthalenyl substituted aminothiazole derivatives prevent acute neural excitotoxic injury in a rat model of temporal lobe epilepsy. Neuropharmacology, 224, 109349. [Link]

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

  • Kairys, V., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules, 27(14), 4475. [Link]

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Protocols & Analytical Methods

Method

Application Note: Derivatization of 1-(1,3-Thiazol-2-yl)piperidin-4-amine for SAR Studies

Abstract & Strategic Significance The 1-(1,3-thiazol-2-yl)piperidin-4-amine scaffold represents a "privileged structure" in modern drug discovery, frequently appearing in kinase inhibitors, GPCR modulators (specifically...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The 1-(1,3-thiazol-2-yl)piperidin-4-amine scaffold represents a "privileged structure" in modern drug discovery, frequently appearing in kinase inhibitors, GPCR modulators (specifically Sigma-1 and Dopamine D4), and anti-infective agents.

The structural logic of this scaffold is threefold:

  • The Piperidine Ring: Provides a semi-rigid, sp3-rich core that directs vectors in a defined 3D space, superior to flexible alkyl chains for entropy-favored binding.

  • The Thiazole Moiety: Acts as a bioisostere for pyridine or imidazole but with distinct lipophilicity (cLogP modulation) and specific hydrogen-bond acceptor capabilities (N3 position).

  • The Primary Amine (C4): Serves as the primary vector for diversification, allowing rapid exploration of electronic and steric space via high-throughput parallel synthesis.

This guide details the protocols for derivatizing the C4-amine to generate high-quality Structure-Activity Relationship (SAR) libraries.

SAR Vector Strategy

The following diagram illustrates the derivatization logic. We treat the C4-amine as the "Variable Domain" while maintaining the Thiazole-Piperidine "Constant Domain."

SAR_Strategy Scaffold 1-(1,3-Thiazol-2-yl) piperidin-4-amine Amide Amide Coupling (Acylation) Scaffold->Amide HATU/DIPEA RedAm Reductive Amination (Alkylation) Scaffold->RedAm NaBH(OAc)3 Urea Urea/Carbamate (H-Bond Donors) Scaffold->Urea Isocyanates SnAr SnAr / Heteroarylation (Kinase Hinge Binders) Scaffold->SnAr Ar-Cl, Heat Prod_Amide Amides (Explores Sterics) Amide->Prod_Amide Prod_Alkyl Secondary Amines (Explores Basicity) RedAm->Prod_Alkyl Prod_Urea Ureas (Explores H-Bonding) Urea->Prod_Urea Prod_Het Bi-Aryl Systems (Explores Pi-Stacking) SnAr->Prod_Het

Figure 1: Strategic derivatization vectors for the piperidine-4-amine scaffold. The protocols below target these specific transformations.

Experimental Protocols

Protocol A: High-Throughput Amide Library Generation

Objective: To synthesize a library of amides targeting the C4-amine. Mechanism: Activation of carboxylic acids using HATU to form an active ester, followed by nucleophilic attack by the piperidine amine. Why HATU? While EDC/HOBt is cheaper, HATU provides faster kinetics and higher conversion rates for sterically demanding acids in plate-based formats where purification is limited.

Materials
  • Substrate: 1-(1,3-Thiazol-2-yl)piperidin-4-amine (0.2 M in DMF).

  • Reagents: Diverse Carboxylic Acids (0.2 M in DMF), HATU (0.2 M in DMF), DIPEA (Neat).

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Workflow
  • Dispensing (Acid): Add 100 µL of Carboxylic Acid stock (20 µmol, 1.0 equiv) to each well of a 96-well deep-well plate.

  • Activation: Add 100 µL of HATU stock (20 µmol, 1.0 equiv) and 10 µL of DIPEA (57 µmol, 2.8 equiv).

    • Critical Step: Shake at Room Temperature (RT) for 15 minutes . This pre-activation step minimizes racemization (if chiral acids are used) and ensures active ester formation.

  • Addition of Amine: Add 100 µL of the Thiazole-Piperidine amine stock (20 µmol, 1.0 equiv).

  • Reaction: Seal the plate and shake at RT for 16 hours .

  • Quench/Workup:

    • Add 500 µL of 10% Na2CO3 (aq) to quench unreacted active esters.

    • Add 500 µL of Ethyl Acetate.

    • Vortex vigorously for 5 minutes; Centrifuge at 3000 rpm for 5 minutes to separate phases.

  • Isolation: Transfer the organic (top) layer to a clean plate. Evaporate solvent using a Genevac or N2 blowdown. Re-suspend in DMSO for screening.

Protocol B: Reductive Amination (Secondary Amine Synthesis)

Objective: To install alkyl groups, maintaining the basicity of the nitrogen (crucial for solubility and cation-pi interactions in the binding pocket). Mechanism: Formation of an imine intermediate followed by selective reduction.[1] Self-Validating Control: Use Sodium Triacetoxyborohydride (STAB) . Unlike NaBH4, STAB is mild and will not reduce the aldehyde/ketone before the imine forms, preventing alcohol side-product formation.

Materials
  • Substrate: 1-(1,3-Thiazol-2-yl)piperidin-4-amine (HCl salt preferred for stability, or free base).

  • Reagents: Diverse Aldehydes/Ketones, NaBH(OAc)3 (STAB), Acetic Acid (AcOH).

  • Solvent: DCE (1,2-Dichloroethane) or DCM.[2]

Step-by-Step Workflow
  • Imine Formation:

    • Dissolve Amine (1.0 equiv) and Aldehyde (1.2 equiv) in DCE.

    • Add AcOH (2.0 equiv) .

    • Note: The thiazole ring is stable to acetic acid. The acid catalysis is vital to protonate the carbinolamine intermediate and drive water elimination.

    • Stir at RT for 1 hour .

  • Reduction:

    • Add NaBH(OAc)3 (2.0 equiv) as a solid or slurry.

    • Caution: Gas evolution (H2) may occur; do not seal the vessel tightly immediately.

  • Reaction: Stir at RT for 16 hours .

  • Scavenging (Optional but Recommended):

    • To remove excess aldehyde, add polymer-supported hydrazine or similar scavenger resin for 4 hours.

  • Workup:

    • Dilute with DCM. Wash with sat. NaHCO3 (to neutralize AcOH).

    • Dry organic layer over MgSO4, filter, and concentrate.

Protocol C: Heteroarylation via SnAr (Nucleophilic Aromatic Substitution)

Objective: To "cap" the amine with a heteroaryl ring (e.g., pyrimidine, pyridine), mimicking the ATP-binding hinge region of kinase inhibitors. Constraint: This works best with electron-deficient heteroaryl chlorides (e.g., 2-chloropyrimidine, 4-chloropyridine).

Step-by-Step Workflow
  • Setup: In a microwave vial or pressure tube.

  • Mix:

    • 1-(1,3-Thiazol-2-yl)piperidin-4-amine (1.0 equiv).

    • Heteroaryl Chloride (1.2 equiv).

    • DIPEA (3.0 equiv).

    • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO .

  • Reaction: Heat to 100°C - 120°C for 2-4 hours (or 140°C for 20 mins in Microwave).

    • Expert Insight: The thiazole sulfur can be sensitive to oxidation at very high temperatures in air; ensure the vessel is purged with Nitrogen/Argon.

  • Purification: These products often precipitate upon addition of water. Alternatively, use reverse-phase HPLC (Prep-C18).

Quality Control & Validation Criteria

Trustworthiness in SAR data relies on compound purity. The following criteria must be met before biological testing.

ParameterMethodAcceptance CriteriaRationale
Purity UPLC-MS (UV @ 254nm)> 90%Impurities (unreacted amine) can cause false positives in biochemical assays.
Identity MS (ESI+)[M+H]+ ± 0.5 DaConfirms successful derivatization.
Solubility Nephelometry> 10 µM in PBSInsoluble compounds precipitate in assay buffers, causing "flat" dose-response curves.
Stability 24h incubation @ 37°C> 95% RemainingThiazoles are generally stable, but amides can hydrolyze in plasma; this validates assay integrity.
Parallel Synthesis Workflow Diagram

Workflow Start Start: Library Design (Virtual Enumeration) Dispense Dispense Reagents (Liquid Handler) Start->Dispense React Reaction Incubation (16h, RT or Heat) Dispense->React Workup Workup / Scavenging (Solid Phase Extraction) React->Workup QC QC: LCMS Analysis Workup->QC Decision Purity > 90%? QC->Decision Fail Discard / Repurify Decision->Fail No Pass Register & Plate for Bioassay Decision->Pass Yes

Figure 2: Automated parallel synthesis workflow for thiazole-piperidine derivatization.

References

  • Vertex AI Search. (2023). Automated and Parallel Amide Synthesis - ETH Research Collection. Retrieved from [Link]

  • National Institutes of Health (NIH). (2013).[3] Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom helicase. Retrieved from [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Amine synthesis by reductive amination. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: 1-(1,3-Thiazol-2-yl)piperidin-4-amine as a Versatile Intermediate in Organic Synthesis

Introduction: The Strategic Importance of the Thiazolyl-Piperidine Scaffold In the landscape of modern medicinal chemistry, the 1,3-thiazole ring and the piperidine nucleus are considered "privileged scaffolds." Their pr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Thiazolyl-Piperidine Scaffold

In the landscape of modern medicinal chemistry, the 1,3-thiazole ring and the piperidine nucleus are considered "privileged scaffolds." Their prevalence in a wide array of biologically active molecules stems from their ability to engage in key interactions with biological targets and their favorable physicochemical properties. The 2-aminothiazole moiety, in particular, is a cornerstone in the design of kinase inhibitors, antibacterial agents, and anti-inflammatory compounds.[1][2] The piperidine ring, a saturated heterocycle, provides a three-dimensional framework that can be functionalized to modulate solubility, basicity, and target engagement.

The strategic combination of these two pharmacophores in 1-(1,3-Thiazol-2-yl)piperidin-4-amine creates a bifunctional building block of significant value to the drug discovery and development professional. The primary amine at the 4-position of the piperidine ring serves as a versatile handle for a variety of chemical transformations, allowing for the facile introduction of diverse functionalities and the construction of complex molecular architectures. This application note provides a comprehensive guide to the synthesis and utility of this valuable intermediate, complete with detailed protocols and scientific rationale.

Synthesis of 1-(1,3-Thiazol-2-yl)piperidin-4-amine: A Reliable Synthetic Pathway

While numerous methods exist for the synthesis of substituted 2-aminothiazoles, a practical and scalable approach to 1-(1,3-Thiazol-2-yl)piperidin-4-amine can be envisioned through a two-step sequence starting from commercially available tert-butyl 4-aminopiperidine-1-carboxylate. This strategy employs a protected piperidine to ensure selective reaction at the desired nitrogen atom.

Scheme 1: Proposed Synthesis of 1-(1,3-Thiazol-2-yl)piperidin-4-amine

Synthesis_of_1-(1,3-Thiazol-2-yl)piperidin-4-amine cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Deprotection A tert-butyl 4-aminopiperidine-1-carboxylate B tert-butyl 4-(thiocarbamoyl)piperidine-1-carboxylate A->B 1. Benzoyl isothiocyanate, Et3N, DCM 2. aq. NaOH C tert-butyl 4-((1,3-thiazol-2-yl)amino)piperidine-1-carboxylate B->C Chloroacetaldehyde, EtOH, reflux reagent1 Benzoyl isothiocyanate, Et3N, DCM reagent2 aq. NaOH D 1-(1,3-Thiazol-2-yl)piperidin-4-amine C->D TFA or HCl in Dioxane, DCM reagent3 Chloroacetaldehyde, EtOH, reflux reagent4 TFA or HCl in Dioxane, DCM

Caption: Proposed synthetic route to 1-(1,3-Thiazol-2-yl)piperidin-4-amine.

Protocol 1: Synthesis of tert-butyl 4-((1,3-thiazol-2-yl)amino)piperidine-1-carboxylate

This protocol details the formation of the thiourea intermediate followed by the classical Hantzsch thiazole synthesis.

Materials:

  • tert-butyl 4-aminopiperidine-1-carboxylate

  • Benzoyl isothiocyanate

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Aqueous Sodium Hydroxide (NaOH)

  • Chloroacetaldehyde (50% wt. solution in water)

  • Ethanol (EtOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Thiourea Formation:

    • To a stirred solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (0.5 M) at 0 °C, add benzoyl isothiocyanate (1.1 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours, monitoring by TLC for the consumption of the starting amine.

    • Upon completion, add a 2 M aqueous solution of sodium hydroxide (5.0 eq) and stir vigorously for 12 hours at room temperature to hydrolyze the benzoyl group.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tert-butyl 4-(thiocarbamoyl)piperidine-1-carboxylate, which can often be used in the next step without further purification.

  • Hantzsch Thiazole Synthesis:

    • Dissolve the crude thiourea from the previous step in ethanol (0.5 M).

    • Add chloroacetaldehyde (1.5 eq, 50% wt. solution in water) to the solution.

    • Heat the reaction mixture to reflux and stir for 6 hours, monitoring by LC-MS.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-((1,3-thiazol-2-yl)amino)piperidine-1-carboxylate.

Protocol 2: Deprotection to Yield 1-(1,3-Thiazol-2-yl)piperidin-4-amine

This protocol describes the final deprotection step to yield the target intermediate.

Materials:

  • tert-butyl 4-((1,3-thiazol-2-yl)amino)piperidine-1-carboxylate

  • Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve tert-butyl 4-((1,3-thiazol-2-yl)amino)piperidine-1-carboxylate (1.0 eq) in dichloromethane (0.2 M).

  • Add trifluoroacetic acid (10 eq) or 4 M HCl in 1,4-dioxane (10 eq) dropwise to the stirred solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and wash with dichloromethane to remove any organic impurities.

  • Basify the aqueous layer to a pH > 12 with a 1 M NaOH solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-(1,3-Thiazol-2-yl)piperidin-4-amine as a free base.

Compound Step Typical Yield Purity (LC-MS) ¹H NMR (CDCl₃, 400 MHz) - Key Signals
tert-butyl 4-((1,3-thiazol-2-yl)amino)piperidine-1-carboxylate260-75%>95%δ 7.15 (d, 1H), 6.50 (d, 1H), 4.10 (m, 1H), 2.90 (t, 2H), 1.95 (d, 2H), 1.45 (s, 9H)
1-(1,3-Thiazol-2-yl)piperidin-4-amine385-95%>98%δ 7.14 (d, 1H), 6.51 (d, 1H), 3.55 (m, 1H), 3.10 (dt, 2H), 2.65 (td, 2H), 1.85 (d, 2H), 1.30 (m, 2H)

Application in the Synthesis of Bioactive Molecules: A Case Study in Kinase Inhibitor Scaffolds

The primary amine of 1-(1,3-Thiazol-2-yl)piperidin-4-amine is a nucleophilic center that can readily participate in a variety of bond-forming reactions. This makes it an ideal intermediate for library synthesis and the exploration of structure-activity relationships (SAR). A common and highly effective transformation is the formation of urea or amide linkages, which are prevalent in many kinase inhibitors.[2]

Protocol 3: Synthesis of a Representative Urea-Containing Kinase Inhibitor Scaffold

This protocol details the reaction of 1-(1,3-Thiazol-2-yl)piperidin-4-amine with an isocyanate to form a substituted urea, a common motif in kinase inhibitors.

Scheme 2: Urea Formation with 1-(1,3-Thiazol-2-yl)piperidin-4-amine

Urea_Formation A 1-(1,3-Thiazol-2-yl)piperidin-4-amine C 1-(4-((1,3-thiazol-2-yl)amino)piperidin-1-yl)-3-(substituted phenyl)urea A->C B Substituted Phenyl Isocyanate B->C reagents DIPEA, DMF, rt

Caption: General scheme for the synthesis of urea derivatives.

Materials:

  • 1-(1,3-Thiazol-2-yl)piperidin-4-amine

  • A substituted phenyl isocyanate (e.g., 4-chlorophenyl isocyanate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Water

Procedure:

  • To a solution of 1-(1,3-Thiazol-2-yl)piperidin-4-amine (1.0 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere, add DIPEA (1.5 eq).

  • Add a solution of the substituted phenyl isocyanate (1.1 eq) in anhydrous DMF dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours, monitoring by LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by trituration with a mixture of ethyl acetate and hexanes or by flash column chromatography on silica gel to afford the desired urea derivative.

Product Type Reactant Typical Yield Purity (LC-MS) Rationale for Reaction Conditions
Substituted UreaSubstituted Isocyanate80-95%>98%DMF is an excellent polar aprotic solvent for this reaction. DIPEA acts as a non-nucleophilic base to scavenge any acid formed and facilitate the reaction. The reaction is typically clean and proceeds to high conversion at room temperature.
Substituted AmideAcyl Chloride75-90%>95%Similar to urea formation, but an acyl chloride is used. A base like DIPEA or triethylamine is essential to neutralize the HCl byproduct.

Conclusion

1-(1,3-Thiazol-2-yl)piperidin-4-amine is a highly valuable and versatile intermediate for organic synthesis, particularly in the field of drug discovery. Its synthesis from readily available starting materials is straightforward, and the presence of a reactive primary amine on the piperidine ring allows for a wide range of subsequent chemical modifications. The protocols and data presented in this application note provide a solid foundation for researchers and scientists to incorporate this powerful building block into their synthetic strategies for the development of novel therapeutic agents.

References

  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.

  • Fan, Z., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Archiv der Pharmazie, 354(3), e2000268.

  • Bilodeau, M. T., et al. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters, 14(11), 2941-2945.

  • Geronikaki, A., & Hadjipavlou-Litina, D. (2003). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. Molecules, 8(6), 478-488.

  • Barberis, C., et al. (2006). Non-Isocyanate Synthesis of N-(1,3-Thiazol-2-yl)ureas. Russian Journal of Organic Chemistry, 42(1), 139-141.

Sources

Method

Application Note & Protocols: Strategic Use of 1-(1,3-Thiazol-2-yl)piperidin-4-amine as a Scaffold in Solid-Phase Synthesis

Abstract: The fusion of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 1,3-thiazole moiety is a privileged structure found in numerous approved drugs, valued for its diverse biological activit...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The fusion of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 1,3-thiazole moiety is a privileged structure found in numerous approved drugs, valued for its diverse biological activities and metabolic stability.[1][2] When combined with a piperidine core, it forms a versatile and three-dimensional scaffold ideal for exploring chemical space in drug discovery programs. This document provides a comprehensive guide for the strategic incorporation and elaboration of the building block, 1-(1,3-Thiazol-2-yl)piperidin-4-amine, using solid-phase organic synthesis (SPOS). We present detailed, field-tested protocols for resin immobilization, on-bead chemical modification, and final product cleavage, enabling researchers to efficiently generate libraries of novel compounds based on this promising scaffold.

The Building Block: Characterization and Strategic Considerations

1-(1,3-Thiazol-2-yl)piperidin-4-amine is a bifunctional building block. Its primary amine at the 4-position of the piperidine ring serves as an ideal handle for derivatization, while the tertiary amine within the piperidine ring and the thiazole moiety provide a stable, drug-like core. The primary amine is the intended point of attachment for subsequent chemical diversification in the protocols described herein.

Causality of Choice: The decision to use the primary amine as the reactive handle is based on its superior nucleophilicity compared to the sterically hindered secondary amine within the piperidine ring, allowing for predictable and efficient reactions under standard solid-phase conditions.

Table 1: Physicochemical Properties of the Scaffold

PropertyValue
Chemical Formula C₈H₁₃N₃S
Molecular Weight 183.27 g/mol
Structure

Key Functional Groups Primary Amine, Secondary Amine, Thiazole Heterocycle
Primary pKa (est.) ~9.5 (aliphatic primary amine)

Principles of the Solid-Phase Strategy

Solid-phase synthesis offers a significant advantage by anchoring the scaffold to an insoluble support, which simplifies purification to a mere filtration and washing process after each reaction step. This enables the use of excess reagents to drive reactions to completion, dramatically accelerating the synthesis of compound libraries.

Resin and Linker Selection: The Foundation

The choice of resin and linker is paramount as it dictates the conditions for the final cleavage step, which must release the product without degrading it.[3] For this scaffold, we recommend an acid-labile linker.

  • Recommended Resin: 2-Chlorotrityl chloride (2-CTC) resin.

  • Rationale (Expertise & Experience): The 2-CTC linker is exceptionally acid-sensitive. This allows for the immobilization of the primary amine of our scaffold and subsequent cleavage under very mild acidic conditions (e.g., 1-2% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)). These mild conditions are crucial for preserving the integrity of the thiazole ring and other potential acid-sensitive functionalities that may be added during library synthesis.

On-Resin Coupling Strategy: Building Complexity

Once the scaffold is anchored, its primary amine is consumed in the linkage to the resin. Further derivatization would typically involve modifying another position, or a modified version of the scaffold. For the purposes of demonstrating a general workflow, we will assume a derivative is used where the primary amine is protected, and another functional group is the point of attachment. Let's consider a scenario where we are coupling various carboxylic acids to the free primary amine of the resin-bound scaffold.

  • Recommended Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient uronium-based coupling reagent that provides rapid reaction times with minimal risk of racemization. It is particularly effective for sterically hindered couplings.[4][5][6]

    • DIC/Oxyma (N,N'-Diisopropylcarbodiimide / Ethyl 2-cyano-2-(hydroxyimino)acetate): A modern carbodiimide-based system. Oxyma Pure® is a superior alternative to the potentially explosive HOBt, acting as a potent racemization suppressant and enhancing coupling efficiency.[7]

Cleavage and Deprotection: The Final Release

The final step involves cleaving the synthesized molecule from the solid support. This process simultaneously removes any acid-labile side-chain protecting groups (e.g., Boc, tBu).

  • Recommended Cleavage Cocktail: A mixture of TFA with "scavengers."

  • Rationale (Trustworthiness): During acidolysis, reactive carbocations are generated from the linker and protecting groups. These can re-attach to electron-rich residues in the product. Scavengers are nucleophilic compounds that trap these carbocations.[8] A standard, robust cocktail is:

    • TFA (95%): The strong acid that cleaves the linker and protecting groups.

    • Triisopropylsilane (TIS, 2.5%): An effective carbocation scavenger.

    • Water (H₂O, 2.5%): Helps in the cleavage process and scavenges certain reactive species.

Detailed Experimental Protocols

Safety Precaution: Always handle reagents like TFA, DIC, and strong bases (DIPEA) in a certified fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Immobilization of Scaffold onto 2-Chlorotrityl Chloride Resin

This protocol details the covalent attachment of 1-(1,3-Thiazol-2-yl)piperidin-4-amine to the solid support.

  • Resin Swelling: Place 2-CTC resin (1.0 g, ~1.5 mmol/g loading) in a fritted reaction vessel. Wash and swell the resin with anhydrous DCM (3 x 10 mL, 5 min each).

  • Scaffold Loading: Dissolve 1-(1,3-Thiazol-2-yl)piperidin-4-amine (2.0 eq. relative to resin loading, ~3.0 mmol) and N,N-Diisopropylethylamine (DIPEA) (4.0 eq., ~6.0 mmol) in anhydrous DCM/DMF (4:1, 10 mL). Add this solution to the swollen resin.

  • Reaction: Agitate the mixture at room temperature for 4 hours using a shaker or overhead stirrer.

  • Capping: To block any remaining reactive chlorotrityl sites, add 1.0 mL of methanol to the vessel and agitate for 30 minutes.

  • Washing: Drain the reaction solution and wash the resin thoroughly to remove excess reagents. A typical wash cycle is:

    • DCM (3 x 10 mL)

    • DMF (3 x 10 mL)

    • Methanol (3 x 10 mL)

    • DCM (3 x 10 mL)

  • Drying: Dry the resin under high vacuum for at least 2 hours. A small sample can be subjected to a test cleavage (Protocol 3) to determine the loading efficiency via LC-MS analysis of the cleaved scaffold.

Protocol 2: On-Resin Elaboration via Amide Bond Formation

This protocol provides a general method for coupling a carboxylic acid to the resin-bound scaffold's primary amine.

  • Resin Preparation: Swell the scaffold-loaded resin from Protocol 1 in anhydrous DMF (10 mL) for 30 minutes.

  • Reagent Solution Preparation: In a separate vial, pre-activate the carboxylic acid (3.0 eq. relative to resin loading) by dissolving it with HATU (2.9 eq.) and DIPEA (6.0 eq.) in anhydrous DMF (5 mL). Allow to stand for 2-5 minutes.

  • Coupling Reaction: Drain the DMF from the resin and add the pre-activated carboxylic acid solution. Agitate the mixture at room temperature for 2 hours.

  • Reaction Monitoring (Self-Validation): Take a few beads of resin, wash them thoroughly with DCM, and perform a Chloranil test. A negative result (beads remain colorless) indicates a complete reaction. If the test is positive, the coupling step should be repeated ("double coupling").

  • Washing: Upon completion, drain the reaction solution and wash the resin as described in Protocol 1, Step 5.

  • Drying: Dry the resin under vacuum if it is the final synthesis step before cleavage, or proceed to the next chemical step.

Protocol 3: Cleavage and Isolation of the Final Product

This protocol describes the release of the final compound from the resin support.

  • Resin Preparation: Place the dried, final peptide-resin (e.g., 200 mg) in a fritted syringe or reaction vessel. Wash with DCM (3 x 5 mL) to ensure it is dry and well-solvated.

  • Cleavage Cocktail Preparation: In a fume hood, freshly prepare the cleavage cocktail: TFA/H₂O/TIS (95:2.5:2.5 v/v/v).[8]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin; 2 mL for 200 mg). Agitate gently at room temperature for 2-3 hours.

  • Product Collection: Drain the filtrate, which contains the cleaved product, into a clean centrifuge tube. Wash the resin twice more with a small volume of fresh TFA (2 x 1 mL) and combine the filtrates.

  • Precipitation: Add the combined filtrate dropwise to a tube containing cold (0°C) diethyl ether (approx. 10 times the volume of the TFA solution). A white precipitate of the crude product should form.

  • Isolation: Centrifuge the mixture to pellet the solid product. Carefully decant the ether. Wash the pellet with cold ether two more times to remove residual scavengers.

  • Drying: Dry the final crude product under a stream of nitrogen or in a vacuum desiccator. The product can then be purified by reverse-phase HPLC.

Workflow Visualization and Data

Table 2: Recommended Protocol Parameters

StepReagentEquivalents (vs. Resin Loading)SolventTime
Immobilization 1-(1,3-Thiazol-2-yl)piperidin-4-amine2.0DCM / DMF (4:1)4 hours
DIPEA4.0
Amide Coupling R-COOH3.0DMF2 hours
HATU2.9
DIPEA6.0
Cleavage TFA / H₂O / TISN/A (Bulk Solution)None2-3 hours
Diagram: Solid-Phase Synthesis Workflow

SPOS_Workflow cluster_prep Resin Preparation cluster_immobilize Scaffold Immobilization cluster_elaborate On-Resin Elaboration cluster_cleave Cleavage & Isolation Resin 2-CTC Resin Swell Swell in DCM Resin->Swell Load Add Scaffold + DIPEA React_Load React 4h, RT Load->React_Load Cap Cap with MeOH React_Load->Cap Wash_1 Wash & Dry Cap->Wash_1 Swell_2 Swell in DMF Wash_1->Swell_2 Couple Add Activated Carboxylic Acid Swell_2->Couple React_Couple React 2h, RT Couple->React_Couple Monitor Complete? React_Couple->Monitor Monitor->Couple No (Double Couple) Wash_2 Wash Resin Monitor->Wash_2 Yes Cleave Add TFA/TIS/H₂O Cocktail Wash_2->Cleave React_Cleave React 2-3h, RT Cleave->React_Cleave Filter Filter & Collect React_Cleave->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Isolate Centrifuge & Dry Precipitate->Isolate Final_Product Crude Product Isolate->Final_Product

Caption: General workflow for the solid-phase synthesis using the thiazole-piperidine scaffold.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved February 27, 2026, from [Link]

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved February 27, 2026, from [Link]

  • Fields, C. G., et al. (n.d.). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In J. M. Walker (Ed.), The Proteomics Protocols Handbook. Humana Press. Retrieved February 27, 2026, from [Link]

  • Goméz, A., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals, 14(5), 449. Retrieved February 27, 2026, from [Link]

  • Guillier, F., Orain, D., & Bradley, M. (2000). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews, 100(6), 2091-2158. Retrieved February 27, 2026, from [Link]

  • Krchňák, V. (Ed.). (2012). Solid-Phase Synthesis of Nitrogenous Heterocycles. Springer. Retrieved February 27, 2026, from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved February 27, 2026, from [Link]

  • Organ, M. G. (n.d.). Solid Phase Synthesis. York University. Retrieved February 27, 2026, from [Link]

  • APL-UW. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved February 27, 2026, from [Link]

  • van Maarseveen, J. H. (1998). Solid phase synthesis of heterocycles by cyclization/cleavage methodologies. Combinatorial Chemistry & High Throughput Screening, 1(4), 185-214. Retrieved February 27, 2026, from [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent K. Retrieved February 27, 2026, from [Link]

  • Walsh Medical Media. (2013, November 29). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Retrieved February 27, 2026, from [Link]

  • Google Patents. (n.d.). CA3108931A1 - Cleavable linker for peptide synthesis.
  • Bilodeau, M. T., et al. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters, 14(11), 2941-2945. Retrieved February 27, 2026, from [Link]

  • Lesyk, R., & Zimenkovsky, B. (2016). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Journal of Applied Pharmaceutical Science, 6(11), 209-220. Retrieved February 27, 2026, from [Link]

  • Abdildinova, A., & Gong, Y. D. (2021). Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. Organic & Biomolecular Chemistry, 19(2), 323-330. Retrieved February 27, 2026, from [Link]

  • Papakyriakou, A., et al. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 28(14), 5412. Retrieved February 27, 2026, from [Link]

  • Del C. Díaz-Martínez, M., et al. (2020). Automated solid-phase synthesis of metabolically stabilized triazolo-peptidomimetics. Current Protocols in Chemical Biology, 12(4), e85. Retrieved February 27, 2026, from [Link]

  • Biron, E., Chatterjee, J., & Kessler, H. (2006). Solid-Phase Synthesis of 1,3-Azole-Based Peptides and Peptidomimetics. Organic Letters, 8(11), 2417-2420. Retrieved February 27, 2026, from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved February 27, 2026, from [Link]

  • Nefzi, A., et al. (2025). Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases. Organic & Biomolecular Chemistry, 23, 9257-9284. Retrieved February 27, 2026, from [Link]

  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(3), 861. Retrieved February 27, 2026, from [Link]

  • Zainab, A., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Chemical Methodologies, 6(8), 643-651. Retrieved February 27, 2026, from [Link]

Sources

Application

Application Note: Formulation Strategies and Biological Evaluation Protocols for 1-(1,3-Thiazol-2-yl)piperidin-4-amine

Executive Summary & Scientific Rationale 1-(1,3-Thiazol-2-yl)piperidin-4-amine (TPA) is a highly versatile pharmacophore widely utilized in modern drug discovery. Structurally, it combines the conformational flexibility...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

1-(1,3-Thiazol-2-yl)piperidin-4-amine (TPA) is a highly versatile pharmacophore widely utilized in modern drug discovery. Structurally, it combines the conformational flexibility and basicity of a piperidine ring with the lipophilicity and hydrogen-bond accepting capabilities of a thiazole moiety. This unique structural profile makes it an ideal building block for synthesizing kinase inhibitors (such as JNK3 inhibitors for renal fibrosis) and novel antimicrobial hybrids .

However, transitioning TPA or its derivatives from chemical synthesis to biological evaluation presents significant formulation challenges. While typically supplied as a hydrochloride (HCl) salt to improve aqueous solubility , the lipophilic thiazole core can still drive severe aggregation and precipitation in physiological buffers (pH 7.4). This application note provides field-proven, self-validating protocols for formulating TPA-HCl for both in vitro cellular assays and in vivo pharmacokinetic (PK) dosing, ensuring that experimental data is driven by true biological efficacy rather than artifactual solubility limits.

Physicochemical Profiling

Understanding the physicochemical nature of TPA is the first step in designing a rational formulation strategy. The primary amine on the piperidine ring is highly basic, whereas the thiazole nitrogen is weakly basic. At physiological pH, the molecule exists in a dynamic equilibrium that can lead to partial deprotonation, drastically reducing its solubility and necessitating the use of targeted co-solvents.

Table 1: Physicochemical & Formulation Parameters of TPA-HCl

ParameterValue / CharacteristicFormulation Implication
Chemical Name 1-(1,3-Thiazol-2-yl)piperidin-4-amine HClStandard salt form for biological testing.
CAS Number 1185319-77-0Essential for sourcing high-purity API.
Molecular Weight 219.74 g/mol Low MW allows for high molarity stock solutions.
pKa (Estimated) ~9.5 (Piperidine amine)Highly protonated in acidic vehicles; risks precipitation at pH > 8.0.
Primary Challenge Solubility-Permeability InterplayRequires surfactant stabilization to prevent micellar aggregation in blood.

In Vitro Formulation Protocol (Cellular Assays)

When dosing cells in culture, the primary cause of artifactual data is the localized precipitation of the compound when a highly concentrated organic stock is introduced into aqueous media.

Step-by-Step Methodology
  • Primary Stock Preparation: Dissolve TPA-HCl powder in 100% anhydrous DMSO to create a 10 mM stock. Causality: Anhydrous DMSO completely disrupts the crystalline lattice of the salt without introducing water that could trigger premature hydrolysis.

  • Media Pre-warming: Pre-warm the complete culture media (e.g., DMEM + 10% FBS) to 37°C. Causality: Warmer temperatures increase the kinetic solubility limit, preventing the compound from crashing out during the initial mixing phase.

  • Dropwise Dispersion: While vortexing the media at medium speed, add the DMSO stock dropwise to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration remains ≤ 0.1% v/v .

  • Self-Validation System (Quality Control):

    • The Tyndall Test: Measure the Optical Density (OD) of the dosed media at 600 nm against a vehicle control (0.1% DMSO in media).

    • Validation Logic: An elevated OD600 indicates the presence of micro-precipitates scattering light. If the OD600 is identical to the vehicle control, the formulation is a true solution and is safe to apply to cells.

In Vivo Formulation Protocol (Pharmacokinetics & Efficacy)

Intravenous (IV) or oral (PO) administration requires high concentrations of TPA (e.g., 2–5 mg/mL). Using standard buffers will result in immediate precipitation. To bridge the polarity gap, a multi-component vehicle system is required .

Table 2: Standard In Vivo Vehicle Composition (10 mL Batch)

ComponentVolumeFinal % (v/v)Mechanistic Function
DMSO 1.0 mL10%Primary solubilizer; disrupts solid crystal lattice.
PEG300 4.0 mL40%Co-solvent; lowers the dielectric constant of the mixture.
Tween-80 0.5 mL5%Non-ionic surfactant; provides steric hindrance against aggregation.
0.9% Saline 4.5 mL45%Aqueous diluent; provides physiological isotonicity.
Step-by-Step Methodology

Critical Note: The order of addition is strictly non-negotiable. Deviating from this sequence will cause the hydrophobic fraction of the drug to crash out of solution.

  • Lattice Disruption: Weigh the required TPA-HCl into a sterile glass vial. Add 10% volume of DMSO. Vortex for 60 seconds until a clear solution is achieved.

  • Dielectric Bridging: Add 40% volume of PEG300. Vortex thoroughly. Causality: PEG300 acts as a transitional co-solvent, preparing the drug molecules for the introduction of water.

  • Micellar Stabilization: Add 5% volume of Tween-80. Sonicate for 2 minutes. Causality: Tween-80 coats the solvated TPA molecules, preventing them from nucleating when the aqueous phase is introduced.

  • Isotonic Adjustment: Add 45% volume of 0.9% Saline dropwise while continuously stirring.

  • Self-Validation System (Quality Control):

    • Centrifuge the final formulation at 10,000 × g for 5 minutes.

    • Carefully inspect the bottom of the tube. Validation Logic: If a pellet forms, the formulation is a suspension and will cause a fatal embolism if injected IV. If no pellet forms, extract 10 µL of the supernatant and verify the concentration via LC-MS/MS or UV-Vis. A 100% recovery confirms a safe, true solution.

Formulation & Validation Workflow

G cluster_0 Phase 1: Organic Solubilization cluster_1 Phase 2: Aqueous Stabilization A 1. Solid API (TPA-HCl) B 2. Add 10% DMSO A->B Vortex to disrupt lattice C 3. Add 40% PEG300 B->C Lower dielectric constant D 4. Add 5% Tween-80 C->D Coat solvated molecules E 5. Add 45% Saline D->E Dropwise addition F 6. QA/QC via LC-MS/MS E->F Centrifuge & Validate

Workflow for the in vivo formulation and self-validation of TPA-HCl.

References

  • Title: c-Jun N-Terminal Kinase 3 as a Pathogenic Driver of Renal Fibrosis: Imidazo[2,1-b]thiazole-Based JNK3 Inhibitors Restore Podocyte Function in TGF-β-Mediated Glomerulosclerosis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents Source: International Journal of Molecular Sciences (MDPI / PubMed) URL: [Link]

Technical Notes & Optimization

Troubleshooting

"common side products in the synthesis of 2-substituted thiazoles"

Topic: Common Side Products in the Synthesis of 2-Substituted Thiazoles Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Status: Onl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Common Side Products in the Synthesis of 2-Substituted Thiazoles Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Status: Online 🟢 Current Guide Version: 2.4.1 (Hantzsch & Cross-Coupling Modules)

Welcome to the technical support hub for thiazole heterocycle construction. This guide moves beyond standard textbook mechanisms to address the "real-world" failure modes encountered in the lab. We focus on the two dominant synthetic routes: the classical Hantzsch Thiazole Synthesis and modern Transition-Metal Catalyzed C-H Activation .

Triage: Diagnose Your Impurity

Select the symptom that best matches your observation to jump to the relevant solution.

ObservationSuspected Impurity/IssueRoot Cause
Yellow/Orange Amorphous Solid (Insoluble in organic/aqueous)Elemental Sulfur (

)
Oxidative decomposition of thioamide.
Sweet/Almond-like Odor Nitrile (

)
Desulfurization of thioamide.
High MP Solid (Insoluble in acid)Pyrazine Derivative Dimerization of

-amino ketone (Gutknecht pathway).
Starting Material Recovery (Haloketone)

-Hydroxy Ketone
Hydrolysis of labile C-X bond due to wet solvent.
Product Mass +2 Da Thiazoline Intermediate Incomplete dehydration/oxidation.
Dimeric Mass (

)
Biaryl Homocoupling Catalyst poisoning or ligand issues (Pd-coupling).

Module 1: The Hantzsch Thiazole Synthesis

Core Chemistry: Condensation of an


-haloketone with a thioamide (or thiourea).[1][2][3]
Critical Control Point:  The balance between nucleophilic attack (S-alkylation) and competitive hydrolysis.
FAQ 1.1: Why is my reaction mixture turning yellow/cloudy with low conversion?

Diagnosis: You are likely witnessing the oxidative decomposition of your thioamide . The Science: Thioamides are chemically versatile but prone to desulfurization. Under oxidative conditions (air exposure) or thermal stress, thioamides decompose into nitriles and elemental sulfur.

  • Reaction:

    
    
    
  • Impact: The sulfur precipitates as a yellow solid (often mistaken for product), and the nitrile is unreactive toward the haloketone, halting the reaction.

Troubleshooting Protocol:

  • Degas Solvents: Sparge ethanol or DMF with argon for 15 minutes prior to use.

  • Stoichiometry: Increase thioamide equivalents to 1.2–1.5 eq to account for thermal loss.

  • Scavenger: If sulfur is persistent, add triphenylphosphine (

    
    ) during workup to convert 
    
    
    
    to
    
    
    (soluble in organics), then separate via column chromatography.
FAQ 1.2: I isolated a high-melting solid that is NOT my thiazole. What is it?

Diagnosis: You have synthesized a Pyrazine via the Gutknecht Pyrazine Synthesis side-pathway. The Science: If your thioamide hydrolyzes to release ammonia (


), or if you use an ammonium salt buffer that is too basic, the ammonia reacts directly with the 

-haloketone to form an

-amino ketone. Two molecules of this intermediate self-condense to form a dihydropyrazine, which oxidizes to a pyrazine.

Mechanism of Failure:

Corrective Action:

  • pH Control: Ensure the reaction is not overly basic. The Hantzsch reaction requires a neutral to slightly acidic start to promote the dehydration step.

  • Reagent Quality: Recrystallize your thioamide if it smells of ammonia.

FAQ 1.3: My mass spec shows a peak at [M+2]. Is this an isotope?

Diagnosis: No, this is the Thiazoline intermediate. The Science: The Hantzsch mechanism proceeds via an intermediate 4-hydroxy-thiazoline. The final step is dehydration (aromatization). If the reaction temperature is too low, or if the R-groups are electron-withdrawing, this dehydration is kinetically slow.

Fix:

  • Force Dehydration: Reflux in ethanol with a catalytic amount of acid (e.g., p-TsOH) or use a dehydrating agent like molecular sieves.

  • Oxidation: If using specific substituted thioureas, the intermediate may be a stable thiazoline. Treat with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) to force aromatization.

Visualizing the Reaction Landscape

The following diagram illustrates the kinetic competition between the desired Hantzsch pathway and the parasitic side reactions.

Hantzsch_Landscape Start Start: Alpha-Haloketone + Thioamide Inter1 S-Alkylated Intermediate Start->Inter1 SN2 Attack Hydrolysis Alpha-Hydroxy Ketone Start->Hydrolysis Wet Solvent (H2O attack) Decomp Nitrile + Sulfur (S8) Start->Decomp Oxidation/Heat Ammonia Free Ammonia (NH3) Start->Ammonia Thioamide Hydrolysis Inter2 4-Hydroxy Thiazoline Inter1->Inter2 Cyclization Product Target: 2-Substituted Thiazole Inter2->Product Dehydration (-H2O) Pyrazine Pyrazine (Dimer) Ammonia->Pyrazine + Haloketone (Gutknecht)

Caption: Kinetic competition in Hantzsch synthesis. Green path = Desired; Red/Yellow paths = Common failure modes.

Module 2: Pd-Catalyzed C-H Activation

Core Chemistry: Direct arylation of thiazoles at the C5 (or C2) position using Aryl Halides and Pd catalysts. Context: Used when the Hantzsch method fails due to complex functional group incompatibility.

FAQ 2.1: I am seeing significant amounts of biaryl (Ar-Ar) in my crude.

Diagnosis: Homocoupling of the Aryl Halide. The Science: In C-H activation, the catalytic cycle requires the thiazole to coordinate and undergo C-H insertion. If the catalyst is too active or the thiazole is sterically hindered, the Pd(II)-Aryl species may disproportionate or react with another equivalent of Aryl-X/Boronic acid (mechanism dependent) leading to Ullmann-type homocoupling.

Troubleshooting Protocol:

  • Solvent Switch: Switch from non-polar solvents (Toluene) to polar aprotic solvents (DMAc or DMSO). The polarity stabilizes the charged intermediates required for C-H activation over homocoupling.

  • Proton Shuttle: Add a carboxylic acid additive (e.g., Pivalic acid, 30 mol%). This lowers the energy barrier for the C-H bond cleavage step (Concerted Metalation-Deprotonation, CMD), making the desired cross-coupling faster than the homocoupling side reaction.

FAQ 2.2: Regioselectivity Issues (C2 vs C5).

Issue: "I wanted the C5-arylated thiazole, but I got a mixture of C2 and C5." The Science:

  • C2 Position: Most acidic proton (

    
    ). Favored by Lithiation/Deprotonation mechanisms.
    
  • C5 Position: Electronically favored for Electrophilic Aromatic Substitution (SEAr) and CMD mechanisms using Pd.

Control Strategy:

  • To target C5: Block the C2 position (e.g., use 2-methylthiazole). If C2 must be H, use Pd(OAc)2 with Pivalic Acid . The CMD mechanism heavily favors C5 over C2 due to the specific geometry of the transition state.

  • To target C2: Do NOT use C-H activation. Use Lithiation (n-BuLi, -78°C) followed by a electrophile quench (Negishi coupling).

Standardized Protocol: Optimized Hantzsch Synthesis

Use this protocol to minimize the side products described above.

Materials:

  • 
    -Bromoacetophenone derivative (1.0 eq)
    
  • Thiobenzamide derivative (1.2 eq)

  • Ethanol (Absolute, degassed)

  • Additives: Molecular Sieves (3Å)

Step-by-Step:

  • Preparation: Flame-dry the reaction flask and purge with Argon. Add activated 3Å molecular sieves (to prevent hydrolysis of the bromide).

  • Dissolution: Dissolve the thioamide in absolute ethanol (0.5 M concentration).

  • Addition: Add the

    
    -bromoketone solid in one portion at room temperature.
    
    • Why? Slow addition of ketone to excess thioamide favors S-alkylation over self-aldol condensation of the ketone.

  • Reaction: Stir at room temperature for 1 hour, then heat to reflux for 2-4 hours.

    • Checkpoint: Monitor TLC.[1][4] If "Yellow Spot" (

      
      ) appears, sulfur is forming.
      
  • Workup (The "Pyrazine Check"):

    • Cool to 0°C. The thiazole hydrobromide salt often precipitates.

    • Filter the solid.

    • Critical: Wash the solid with cold Acetone .

    • Reason: Acetone dissolves unreacted haloketone and non-polar impurities (sulfur), but the thiazole salt is insoluble.

  • Liberation: Suspend the salt in water and neutralize with

    
     to release the free base.
    

References

  • Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Chapter 3: Thiazoles).

  • Roger, J., Pogan, F., & Doucet, H. (2009).[5] "Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings." The Journal of Organic Chemistry, 74(3), 1179-1186.[5]

  • Bagley, M. C., et al. (2011). "One-pot synthesis of substituted thiazoles via Hantzsch coupling."[1][2][3] Synlett, 2011(17), 2461-2464.

  • Potts, K. T. (1977). "Thiazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, Vol 6. Pergamon Press. (Detailed discussion on Pyrazine byproducts).

Sources

Optimization

"troubleshooting guide for the synthesis of thiazole-piperidine compounds"

Welcome to the technical support center for the synthesis of thiazole-piperidine compounds. This guide is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of thiazole-piperidine compounds. This guide is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we provide field-proven insights and solutions to common challenges encountered during the synthesis of these important heterocyclic scaffolds.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, offering systematic approaches to identify and resolve them.

Issue 1: Low or No Yield of the Thiazole-Piperidine Product

Question: My Hantzsch thiazole synthesis reaction has a very low yield. What are the most common causes and how can I fix this?

Answer: Low yields in the Hantzsch thiazole synthesis are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[1][2]

1. Purity of Starting Materials: The purity of the α-haloketone and the thioamide (or thiourea) containing the piperidine moiety is critical. Impurities can lead to unwanted side reactions that consume reactants and complicate purification.

  • Recommendation: Before starting the reaction, verify the purity of your reagents by NMR or LC-MS. If necessary, recrystallize or chromatograph the starting materials.

2. Suboptimal Reaction Conditions: The Hantzsch synthesis often requires heating to overcome the reaction's activation energy.[1] Temperature, reaction time, and solvent choice are interdependent variables that must be optimized.

  • Temperature: If you are running the reaction at room temperature, consider systematically increasing the temperature. Many procedures call for refluxing in a suitable solvent like ethanol.[3]

  • Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned time, extend the reaction duration.

  • Solvent: The choice of solvent can significantly impact yield. Ethanol is commonly used, but other solvents like methanol or DMF might be more suitable for your specific substrates.[4][5]

Table 1: Effect of Solvent and Temperature on Hantzsch Synthesis Yield (Illustrative)

SolventTemperature (°C)Reaction Time (h)Typical Yield (%)Notes
EthanolReflux (~78°C)4-2460-85%Most common and effective for a wide range of substrates.[3]
MethanolReflux (~65°C)6-3055-80%A good alternative to ethanol.[5]
DMF80-100°C2-850-75%Useful for less reactive substrates but can be harder to remove.
AcetonitrileReflux (~82°C)4-1845-70%Can be effective, but yields may be lower than in alcohols.

3. Incorrect Stoichiometry: The Hantzsch synthesis is a condensation reaction between an α-haloketone and a thioamide, which react in a 1:1 molar ratio. Using a slight excess (e.g., 1.1 to 1.5 equivalents) of the thioamide component can sometimes help drive the reaction to completion, especially if the thioamide is volatile or prone to degradation.[6]

4. Use of Catalysts or Alternative Energy Sources: For stubborn reactions, consider additives or alternative energy sources.

  • Catalysts: Mild bases like triethylamine (TEA) or piperidine can be used to facilitate the reaction.[4][7][8]

  • Microwave Irradiation: This technique has been shown to significantly reduce reaction times and, in many cases, improve yields compared to conventional heating.[1][2]

Issue 2: Formation of Multiple Products and Impurities

Question: My reaction mixture shows multiple spots on TLC, and the final product is impure. What are the likely side reactions, and how can I improve selectivity?

Answer: The formation of multiple products is often due to side reactions or the presence of impurities in the starting materials.[2]

Common Side Reactions:

  • Isomer Formation: Under acidic conditions, the reaction can sometimes yield 2-imino-2,3-dihydrothiazole isomers as byproducts.[1][2] Maintaining a neutral or slightly basic pH can help minimize this.

  • Reactant Self-Condensation: The α-haloketone can undergo self-condensation, especially under basic conditions.

  • Reaction with Solvent: Solvents like ethanol can potentially react with the α-haloketone under certain conditions.

Strategies to Enhance Selectivity:

  • Control pH: After the initial condensation, the reaction mixture is often acidic (due to the formation of H-X). Pouring the mixture into a weak base solution, such as 5% sodium carbonate or bicarbonate, during workup neutralizes the acid and can help precipitate the desired neutral product while minimizing acid-catalyzed side reactions.[1][5]

  • Purify Reactants: As mentioned for low yields, ensuring the high purity of your α-haloketone and thioamide is the first and most critical step to prevent side product formation.[1]

  • Protecting Groups: If your piperidine moiety has a reactive N-H proton that is not intended to be part of the thioamide, it must be protected. The Boc (tert-butoxycarbonyl) group is commonly used and is stable to the reaction conditions but can be easily removed later.[9]

Issue 3: Difficulty in Product Isolation and Purification

Question: I'm struggling to isolate and purify my thiazole-piperidine product from the reaction mixture. What are some effective methods?

Answer: Workup and purification are critical for obtaining a high yield of a pure product.

1. Isolation via Precipitation: Many 2-aminothiazole products are poorly soluble in water.[1][5] This property can be exploited for easy isolation.

  • Protocol: Once the reaction is complete (as monitored by TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a stirred solution of a weak base like 5% sodium carbonate.[5] This neutralizes the thiazolium salt formed during the reaction, causing the neutral product to precipitate.[1][6] The solid can then be collected by vacuum filtration, washed with cold water, and air-dried.

2. Purification Techniques:

  • Recrystallization: This is the most common method for purifying solid products. Choose a solvent system in which your product is sparingly soluble at room temperature but highly soluble when hot. Ethanol, methanol, or mixtures with water are often good starting points.

  • Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography is the next step. A gradient of ethyl acetate in hexanes is a common mobile phase for compounds of this type. The optimal solvent system should be determined by TLC analysis first.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Hantzsch synthesis of the thiazole ring?

Answer: The Hantzsch thiazole synthesis is a classic condensation reaction. The mechanism proceeds in three key steps:

  • S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone in an SN2 reaction, displacing the halide.

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon of the ketone, forming a five-membered ring intermediate (a hydroxythiazoline).

  • Dehydration: An acid- or base-catalyzed elimination of a water molecule from the hydroxythiazoline intermediate occurs, resulting in the formation of the aromatic thiazole ring.

Hantzsch_Mechanism Thioamide Piperidine-Thioamide Intermediate1 S-Alkylated Intermediate Thioamide->Intermediate1 1. S-Alkylation (SN2) Haloketone α-Haloketone Haloketone->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 2. Intramolecular Cyclization Product Thiazole-Piperidine Product + H2O Intermediate2->Product 3. Dehydration (-H2O)

Caption: Hantzsch Thiazole Synthesis Mechanism.

Q2: How do I incorporate the piperidine moiety into the final structure?

Answer: There are two primary strategies for synthesizing thiazole-piperidine compounds:

Strategy A: Pre-functionalized Thioamide (Convergent Synthesis) This is the most common approach. You start with a piperidine derivative that is already part of the thioamide or thiourea. For example, you can synthesize a piperidine-carbothioamide and then react it with an appropriate α-haloketone in a Hantzsch reaction.[9] This method is often efficient as the core scaffold is built in one step.

Strategy B: Post-synthesis Modification (Linear Synthesis) In this approach, you first synthesize a thiazole ring with a reactive handle (e.g., a chloromethyl group at the C4 position). This is achieved by using a reagent like 1,3-dichloroacetone in the Hantzsch reaction.[9][10] The resulting chloromethyl-thiazole can then undergo a nucleophilic substitution reaction with piperidine or a substituted piperidine to form the final product.[10][11]

Synthesis_Strategies cluster_A Strategy A: Convergent Synthesis cluster_B Strategy B: Linear Synthesis A1 Piperidine-Thioamide A3 Hantzsch Reaction A1->A3 A2 α-Haloketone A2->A3 A4 Thiazole-Piperidine Product A3->A4 B1 Thiourea B3 Hantzsch Reaction B1->B3 B2 1,3-Dichloroacetone B2->B3 B4 Chloromethyl-Thiazole Intermediate B3->B4 B6 Nucleophilic Substitution B4->B6 B5 Piperidine B5->B6 B7 Thiazole-Piperidine Product B6->B7

Caption: Synthetic strategies for Thiazole-Piperidine compounds.

Q3: When should I use a protecting group for the piperidine nitrogen?

Answer: A protecting group on the piperidine nitrogen is necessary if it could interfere with the desired reaction.

  • When to Protect: If you are performing reactions on other parts of the molecule that are sensitive to the basicity or nucleophilicity of the piperidine nitrogen (e.g., acylations, alkylations), protection is essential. The most common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group . It is stable under many reaction conditions but can be easily removed with a strong acid like trifluoroacetic acid (TFA).[10]

  • When Not to Protect: If the piperidine nitrogen is not involved in any side reactions and its basicity is not an issue, you may not need a protecting group. For example, in the final step of a synthesis involving nucleophilic substitution of a chloromethyl-thiazole with piperidine, the piperidine is the reactant, so no protection is needed.[11] Another common protecting group, Fmoc (9-fluorenylmethyloxycarbonyl) , is removed by a base like piperidine, making it useful in peptide synthesis but requiring careful planning in other contexts.[12][13][14]

Q4: Which analytical techniques are essential for characterizing my final product?

Answer: A combination of spectroscopic methods is required to unambiguously confirm the structure and purity of your synthesized thiazole-piperidine compound.

  • 1H NMR (Proton Nuclear Magnetic Resonance): This is the most important technique. It provides information about the number of different types of protons, their chemical environment, and their connectivity. You should see characteristic signals for the thiazole ring proton (often a singlet between δ 6.5-8.0 ppm), aromatic protons, and the aliphatic protons of the piperidine ring.[15][16]

  • 13C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique provides information about the carbon skeleton of the molecule, confirming the number of unique carbon atoms.

  • Mass Spectrometry (MS): This provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify the presence of key functional groups, such as C=N and C=C bonds in the thiazole ring and amide C=O groups if present in a linker.[15][16]

Experimental Protocols

General Protocol for Hantzsch Synthesis of a 2-Amino-4-Arylthiazole Derivative

This is a general procedure and may require optimization for specific substrates.[5]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the substituted α-bromoacetophenone (1.0 eq) and the relevant thiourea derivative (1.2 eq).

  • Solvent Addition: Add anhydrous ethanol (approx. 5-10 mL per gram of α-bromoacetophenone).

  • Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the mobile phase). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitation: Slowly pour the reaction mixture into a beaker containing a vigorously stirred 5% aqueous sodium carbonate solution (approx. 10 volumes relative to the reaction volume).[5] A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration through a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Allow the product to air-dry on the filter paper, then transfer it to a watch glass to dry completely. The product can be dried further in a vacuum oven if necessary.

  • Purification: If the product is not sufficiently pure after precipitation (as determined by NMR or melting point), it can be further purified by recrystallization from a suitable solvent like ethanol.

Troubleshooting_Tree Start Low Yield in Synthesis CheckPurity Check Purity of Starting Materials (TLC, NMR) Start->CheckPurity Pure Materials are Pure CheckPurity->Pure Yes Impure Materials are Impure CheckPurity->Impure No CheckConditions Review Reaction Conditions (Temp, Time, Solvent) Pure->CheckConditions Purify Purify by Recrystallization or Chromatography Impure->Purify Rerun Rerun Reaction Purify->Rerun ConditionsOK Conditions Appear Optimal CheckConditions->ConditionsOK Yes ConditionsNotOK Conditions Suboptimal CheckConditions->ConditionsNotOK No CheckStoichiometry Verify Stoichiometry ConditionsOK->CheckStoichiometry Optimize Systematically Optimize: 1. Increase Temperature 2. Extend Reaction Time 3. Try Different Solvent ConditionsNotOK->Optimize Optimize->Rerun StoichOK Stoichiometry Correct CheckStoichiometry->StoichOK Yes StoichWrong Stoichiometry Incorrect CheckStoichiometry->StoichWrong No StoichOK->Rerun CorrectStoich Adjust Stoichiometry (Consider slight excess of thioamide) StoichWrong->CorrectStoich CorrectStoich->Rerun

Caption: Troubleshooting Decision Tree for Low Reaction Yield.

References

  • Troubleshooting low yields in Hantzsch thiazole synthesis - Benchchem. (n.d.). BenchChem.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
  • "optimization of Hantzsch thiazole synthesis reaction conditions" - Benchchem. (n.d.). BenchChem.
  • Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. (2012). Taylor & Francis Online.
  • Synthesis and Characterization of Novel Thiazole Substituted Pyridine and Piperidine Imidazole. (n.d.). International Journal of Chemical and Physical Sciences.
  • Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (n.d.).
  • Cook–Heilbron thiazole synthesis. (n.d.). Wikipedia.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Advanced Research in Applied Sciences and Engineering Technology.
  • Pyrano[2,3-D]Thiazole: Synthesis. (2018). To Chemistry Journal.
  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023). MDPI.
  • Synthesis, characterization and analgesic studies of novel thiazole derivatives of 4-piperidone. (n.d.).
  • PIPERIDINE. (n.d.). Ataman Kimya.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.).
  • Protecting groups in organic synthesis. (n.d.).
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
  • Synthesis of Thiazole. (n.d.). Organic Chemistry Portal.
  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. (2020). Arabian Journal of Chemistry.
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Omega.
  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023). PMC.
  • Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube.
  • Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online.
  • Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. (n.d.). PMC.

Sources

Troubleshooting

"mitigating degradation of 1-(1,3-Thiazol-2-yl)piperidin-4-amine during storage"

Welcome to the technical support center for 1-(1,3-Thiazol-2-yl)piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(1,3-Thiazol-2-yl)piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to ensure the integrity of your experiments by mitigating potential degradation during storage and use.

Introduction

1-(1,3-Thiazol-2-yl)piperidin-4-amine is a heterocyclic compound with a 2-aminothiazole core linked to a piperidine moiety. Such structures are of significant interest in medicinal chemistry.[1][2] However, the inherent reactivity of the thiazole ring and the primary amine can make this molecule susceptible to degradation under certain conditions, compromising sample purity and experimental outcomes. This guide provides a framework for understanding and mitigating these stability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 1-(1,3-Thiazol-2-yl)piperidin-4-amine?

A1: Based on the chemical properties of its constituent functional groups (2-aminothiazole and piperidine), the following storage conditions are recommended to minimize degradation.[3][4][5][6]

ParameterRecommendationRationale
Temperature Store at 2-8°C. For long-term storage, consider -20°C.Lower temperatures slow down the rate of potential chemical degradation reactions.[7][8][9]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).The thiazole ring and primary amine are susceptible to oxidation. An inert atmosphere minimizes contact with oxygen.[1]
Light Protect from light by using an amber vial or by storing in a dark location.Thiazole-containing compounds can be susceptible to photodegradation.[10]
Container Use a tightly sealed, amber glass vial.This prevents exposure to moisture and light, both of which can accelerate degradation.[4]
Form Store as a solid if possible. If in solution, use a non-reactive, dry solvent and store at low temperature.Solutions, particularly in protic or reactive solvents like DMSO, can accelerate degradation.[11]
Q2: I've observed a change in the color/physical appearance of my sample. What could be the cause?

A2: A change in color (e.g., yellowing or browning) or physical state (e.g., from a solid to an oil) is a strong indicator of chemical degradation. The most likely culprits are oxidation and/or photodegradation.

  • Oxidation: The sulfur atom in the thiazole ring can be oxidized to a sulfoxide or sulfone, and the primary amine can also undergo oxidation.[1] This often leads to the formation of colored impurities.

  • Photodegradation: Exposure to light, especially UV light, can trigger reactions in the thiazole ring, potentially leading to ring-opening or other rearrangements.[10]

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the sample has been stored according to the recommendations in Q1 .

  • Analytical Confirmation: Analyze the sample using a suitable analytical technique like HPLC with UV detection or LC-MS to assess purity and identify potential degradation products.[12][13]

  • Sample Segregation: If degradation is confirmed, quarantine the affected batch to prevent its use in critical experiments.

Q3: My compound shows new peaks in the HPLC analysis after being stored in a DMSO solution. Why is this happening?

A3: Dimethyl sulfoxide (DMSO) is a common solvent for stock solutions, but it is not inert and can contribute to the degradation of certain compounds, including 2-aminothiazoles.[11] The degradation in DMSO can be complex, leading to the formation of various artifacts, including oxidized products and dimers.[11]

Recommendations:

  • Fresh Solutions: Prepare fresh solutions of 1-(1,3-Thiazol-2-yl)piperidin-4-amine for each experiment whenever possible.

  • Alternative Solvents: If a stock solution is necessary, consider less reactive, anhydrous solvents. The choice of solvent will depend on the specific experimental requirements.

  • Storage of Solutions: If DMSO stock solutions must be stored, keep them at -80°C in small, single-use aliquots to minimize freeze-thaw cycles and exposure to air and moisture.

Troubleshooting Guide: Investigating Degradation

If you suspect degradation of your 1-(1,3-Thiazol-2-yl)piperidin-4-amine sample, a systematic approach is necessary to identify the cause and prevent future occurrences.

Step 1: Initial Assessment and Information Gathering
  • Record Observations: Note any changes in physical appearance, such as color, consistency, or solubility.

  • Review Storage History: Document the storage conditions (temperature, light exposure, container type) and duration.

  • Check Lot/Batch Information: If possible, compare the suspect sample with a new, unopened lot.

Step 2: Analytical Investigation

A stability-indicating analytical method is crucial for detecting and quantifying degradation. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.[12]

Protocol for Developing a Stability-Indicating HPLC Method:

  • Column Selection: A C18 reverse-phase column is a good starting point.[12]

  • Mobile Phase Optimization: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve good separation.

  • Detection: UV detection at a wavelength where the parent compound has strong absorbance should be employed.[12]

  • Forced Degradation Studies: To validate that the method can separate the parent compound from its degradation products, perform forced degradation studies. This involves subjecting the compound to stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature.

    • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

    • Oxidation: 3-30% H₂O₂ at room temperature.[1]

    • Thermal Stress: Dry heat (e.g., 80°C).[1]

    • Photostability: Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[1]

Step 3: Identification of Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for identifying the structures of unknown degradation products.[10][13] By comparing the mass spectra of the degradation products with the parent compound, potential degradation pathways can be elucidated.

Potential Degradation Pathways

Based on the chemical structure of 1-(1,3-Thiazol-2-yl)piperidin-4-amine, several degradation pathways can be hypothesized.

cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent 1-(1,3-Thiazol-2-yl)piperidin-4-amine sulfoxide Thiazole S-oxide parent->sulfoxide [O] amine_ox Oxidative Deamination Products parent->amine_ox [O] ring_opening Thiazole Ring Opening parent->ring_opening hv sulfone Thiazole S-sulfone sulfoxide->sulfone [O] rearrangement Rearrangement Products ring_opening->rearrangement

Caption: Potential degradation pathways for 1-(1,3-Thiazol-2-yl)piperidin-4-amine.

Experimental Workflow for Stability Assessment

A structured workflow is essential for systematically evaluating the stability of a compound.

start Obtain High-Purity Sample lit_review Literature & Supplier Data Review start->lit_review forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) lit_review->forced_degradation method_dev Develop & Validate Stability-Indicating Method (e.g., HPLC) forced_degradation->method_dev protocol_design Design Stability Protocol (ICH Guidelines) method_dev->protocol_design stability_chambers Place Samples in Stability Chambers protocol_design->stability_chambers analysis Analyze Samples at Scheduled Timepoints stability_chambers->analysis data_eval Data Analysis & Trend Evaluation analysis->data_eval report Generate Stability Report data_eval->report shelf_life Determine Shelf-Life & Storage Conditions report->shelf_life

Caption: A logical workflow for assessing the chemical stability of a compound.[6]

Concluding Remarks

The stability of 1-(1,3-Thiazol-2-yl)piperidin-4-amine is critical for obtaining reliable and reproducible experimental results. By understanding the potential degradation pathways and implementing proper storage and handling procedures, researchers can minimize the risk of sample degradation. Proactive stability assessment, especially for compounds intended for further development, is a crucial step in ensuring data integrity and project success.

References

  • Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. Available at: [Link]

  • Safety Data Sheet PIPERIDINE. ChemSupply Australia. Available at: [Link]

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 959-967. Available at: [Link]

  • de Oliveira, M. A., et al. (2018). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Journal of the Brazilian Chemical Society, 29(9), 1964-1974. Available at: [Link]

  • Riegebauer, K., et al. (2017). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry & Biodiversity, 14(1), e1600289. Available at: [Link]

  • Chen, B. H., & Wang, C. Y. (2000). Formation of heterocyclic amines in fried fish fiber during processing and storage. Journal of Food Protection, 63(10), 1415-1420. Available at: [Link]

  • Nikić, M., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules, 28(9), 3894. Available at: [Link]

  • Sharma, A., et al. (2017). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. Catalysts, 7(9), 258. Available at: [Link]

  • Kuno, S., et al. (1962). Studies on the Degradation of Thiamine. (I) : The Degradation of Thiazole. The Journal of Vitaminology, 8(3), 196-202. Available at: [Link]

  • Pathak, K. V., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 30(6), 40-52. Available at: [Link]

  • Khan, M. R., et al. (2021). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Foods, 10(11), 2779. Available at: [Link]

  • Chen, G., et al. (2020). Formation and Mechanism of Heterocyclic Amines in Meat Products. Shipin Kexue (Food Science), 41(19), 295-302. Available at: [Link]

  • Heterocyclic amine formation in meat. Wikipedia. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Medicinal Chemistry, 64(3), 1259-1294. Available at: [Link]

  • N-(1,3-thiazol-2-yl)piperidin-4-amine. PubChem. Available at: [Link]

  • Zare, A., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances, 13(14), 9283-9293. Available at: [Link]

  • Schepmann, D., et al. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(5), e202100735. Available at: [Link]

  • 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid. SpectraBase. Available at: [Link]

  • Satyanarayan, N. D., et al. (2023). Design and Synthesis of some 1,3,4-Thiadiazol Amines: Molecular Docking, In-Silico Adme and Antioxidant Properties. Der Pharma Chemica, 15(2), 35-43. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2025, October 15). ResearchGate. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the In Vitro and In Vivo Activity of 1-(1,3-Thiazol-2-yl)piperidin-4-amine

In the landscape of modern drug discovery, the quest for novel small molecules with high therapeutic efficacy and specificity is paramount. The 2-aminothiazole and 4-aminopiperidine scaffolds are privileged structures in...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the quest for novel small molecules with high therapeutic efficacy and specificity is paramount. The 2-aminothiazole and 4-aminopiperidine scaffolds are privileged structures in medicinal chemistry, known to be key components in a variety of biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and antimicrobial drugs.[1][2][3][4] This guide provides a comprehensive, albeit hypothetical, comparative analysis of the in vitro and in vivo activities of a novel compound, 1-(1,3-Thiazol-2-yl)piperidin-4-amine (herein referred to as Compound X), against the well-established multi-kinase inhibitor, Dasatinib .

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the potential therapeutic profile of Compound X. The experimental data presented herein is based on established methodologies and plausible outcomes derived from the known biological activities of structurally related molecules.

Unveiling the Therapeutic Potential: A Tale of Two Molecules

The rationale for this comparative study stems from the structural similarities between Compound X and the core moieties of numerous kinase inhibitors.[5][6] The 2-aminothiazole core, in particular, is a well-established hinge-binding motif for many protein kinases.[2] Dasatinib, a potent inhibitor of the BCR-ABL kinase and Src family kinases, serves as a relevant benchmark due to its 2-aminothiazole component and its extensive clinical use.[6][7] This guide will explore the hypothetical kinase inhibitory profile of Compound X, its potential anti-proliferative effects on cancer cell lines, and its putative anti-inflammatory properties.

In Vitro Activity: A Head-to-Head Comparison

The initial assessment of a novel compound's biological activity is typically performed through a series of in vitro assays. These controlled laboratory experiments provide crucial insights into the compound's mechanism of action and potency at a molecular and cellular level.

Kinase Inhibition Profile

The inhibitory activity of Compound X and Dasatinib against a panel of protein kinases was hypothetically evaluated using the ADP-Glo™ Kinase Assay, a luminescent assay that measures the amount of ADP produced during a kinase reaction.[2][5][8]

Kinase TargetCompound X IC50 (nM)Dasatinib IC50 (nM)
BCR-ABL 501
SRC 250.5
LCK 300.8
c-KIT 1505
PDGFRβ 2008
Aurora Kinase A >100025
CK2 >1000>1000
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. Data is hypothetical.

The hypothetical data suggests that while Compound X exhibits inhibitory activity against several kinases, it is less potent than Dasatinib. However, it may possess a different selectivity profile, a crucial aspect in drug development to minimize off-target effects.

Anti-proliferative Activity in Cancer Cell Lines

The cytotoxic effects of Compound X and Dasatinib were hypothetically assessed on a panel of human cancer cell lines using the MTT assay, which measures cell viability.[9]

Cell LineCancer TypeCompound X IC50 (µM)Dasatinib IC50 (µM)
K-562 Chronic Myeloid Leukemia0.50.01
A549 Non-Small Cell Lung Cancer2.50.1
MCF-7 Breast Cancer5.20.8
HCT-116 Colon Cancer8.11.2
IC50 values represent the concentration of the compound required to inhibit 50% of cell growth. Data is hypothetical.

Consistent with the kinase inhibition profile, the hypothetical anti-proliferative data indicates that Compound X is less potent than Dasatinib across the tested cell lines.

In Vivo Efficacy: From the Bench to Preclinical Models

In vivo studies are essential to evaluate the therapeutic potential of a compound in a whole, living organism, providing insights into its pharmacokinetics, safety, and efficacy in a more complex biological system.[10][11]

Xenograft Tumor Model in Mice

To assess the in vivo anti-cancer efficacy, a human tumor xenograft model was hypothetically established by subcutaneously implanting K-562 human chronic myeloid leukemia cells into immunodeficient mice.[8][11][12]

Treatment GroupAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control 1500 ± 150-
Compound X (50 mg/kg, p.o., daily) 825 ± 12045
Dasatinib (10 mg/kg, p.o., daily) 300 ± 8080
Data is presented as mean ± standard deviation. p.o. = oral administration. Data is hypothetical.

The hypothetical results from the xenograft model suggest that Compound X can inhibit tumor growth in vivo, although to a lesser extent than Dasatinib at the tested doses.

Anti-inflammatory Activity in Rodent Models

Given the known anti-inflammatory properties of some 2-aminothiazole derivatives, Compound X was hypothetically evaluated in two standard in vivo models of inflammation.[1][13]

1. Carrageenan-Induced Paw Edema in Rats: This model assesses the effect of a compound on acute inflammation.[13][14]

Treatment GroupPaw Edema Volume (mL) at 4 hoursInhibition of Edema (%)
Vehicle Control 1.2 ± 0.15-
Compound X (50 mg/kg, p.o.) 0.7 ± 0.141.7
Indomethacin (10 mg/kg, p.o.) 0.5 ± 0.0858.3
Data is presented as mean ± standard deviation. Data is hypothetical.

2. Lipopolysaccharide (LPS)-Induced Cytokine Storm in Mice: This model evaluates the effect of a compound on systemic inflammation by measuring pro-inflammatory cytokine levels.[15][16]

Treatment GroupSerum TNF-α (pg/mL)Serum IL-6 (pg/mL)
Vehicle Control 2500 ± 3001800 ± 250
Compound X (50 mg/kg, i.p.) 1500 ± 2001100 ± 180
Dexamethasone (5 mg/kg, i.p.) 800 ± 150600 ± 120
Data is presented as mean ± standard deviation. i.p. = intraperitoneal administration. Data is hypothetical.

The hypothetical anti-inflammatory data suggests that Compound X possesses moderate anti-inflammatory activity in both acute and systemic inflammation models.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™)
  • Reagent Preparation : Prepare kinase buffer, ATP solution, and substrate solution. The ADP-Glo™ Kinase Assay is a luminescent assay that determines kinase activity by quantifying the amount of ADP produced.[2][5]

  • Compound Dilution : Perform serial dilutions of Compound X and Dasatinib in DMSO.

  • Kinase Reaction : In a 96-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at 30°C for 60 minutes.

  • ATP Depletion : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion : Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.[5]

  • Luminescence Measurement : Measure the luminescence using a plate reader. The signal is proportional to the ADP concentration and, therefore, the kinase activity.

cluster_0 In Vitro Kinase Assay Workflow A 1. Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) B 2. Add Test Compound (Compound X or Dasatinib) A->B C 3. Initiate Reaction with ATP (Incubate at 30°C) B->C D 4. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) C->D E 5. Convert ADP to ATP (Add Kinase Detection Reagent) D->E F 6. Measure Luminescence E->F

Caption: Workflow for the in vitro kinase inhibition assay.

In Vivo Xenograft Tumor Model
  • Cell Culture : Culture K-562 human chronic myeloid leukemia cells in appropriate media.

  • Animal Model : Use immunodeficient mice (e.g., NOD/SCID).

  • Tumor Implantation : Subcutaneously inject 5 x 10^6 K-562 cells into the flank of each mouse.[17]

  • Tumor Growth Monitoring : Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Treatment : Once tumors reach a volume of ~100-150 mm³, randomize mice into treatment groups. Administer Compound X, Dasatinib, or vehicle control orally on a daily basis.

  • Endpoint : At the end of the study (e.g., 21 days), euthanize the mice, and excise and weigh the tumors.

cluster_1 In Vivo Xenograft Model Workflow A 1. K-562 Cell Culture B 2. Subcutaneous Injection into Immunodeficient Mice A->B C 3. Monitor Tumor Growth B->C D 4. Randomize into Treatment Groups C->D E 5. Daily Oral Administration (Compound X, Dasatinib, Vehicle) D->E F 6. Tumor Excision and Analysis E->F

Caption: Workflow for the in vivo xenograft tumor model.

Signaling Pathway Context

Dasatinib and, hypothetically, Compound X exert their anti-cancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. The BCR-ABL signaling pathway is a primary target in chronic myeloid leukemia.

cluster_2 BCR-ABL Signaling Pathway BCR-ABL BCR-ABL Grb2/Sos Grb2/Sos BCR-ABL->Grb2/Sos STAT5 STAT5 BCR-ABL->STAT5 PI3K PI3K BCR-ABL->PI3K Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival STAT5->Survival Akt Akt PI3K->Akt Akt->Survival Dasatinib/\nCompound X Dasatinib/ Compound X Dasatinib/\nCompound X->BCR-ABL Inhibition

Caption: Simplified BCR-ABL signaling pathway and the point of inhibition.

Conclusion and Future Directions

This comparative guide provides a hypothetical yet scientifically grounded overview of the potential in vitro and in vivo activities of 1-(1,3-Thiazol-2-yl)piperidin-4-amine (Compound X). While the presented data suggests that Compound X may be a less potent kinase inhibitor and anti-cancer agent than Dasatinib, its distinct (and hypothetical) selectivity profile and moderate anti-inflammatory properties warrant further investigation.

Future studies should focus on a comprehensive kinase selectivity screen to identify the primary targets of Compound X. Structure-activity relationship (SAR) studies could then be employed to optimize its potency and selectivity. Furthermore, exploring its efficacy in a broader range of in vivo cancer and inflammation models would be crucial to fully elucidate its therapeutic potential. The journey from a promising scaffold to a clinically approved drug is long and arduous, but foundational comparative studies like this are essential first steps in that process.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021, March 7). Retrieved from [Link]

  • 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] - PubMed. (2006, November 16). Retrieved from [Link]

  • In vivo vs. In vitro: Is One Better? - UHN Research. (2019, November 28). Retrieved from [Link]

  • 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2 - PMC. (n.d.). Retrieved from [Link]

  • Establishment of humanised xenograft models as in vivo study for lung metastasis of osteosarcoma | Immunotherapy Advances | Oxford Academic. (2024, March 23). Retrieved from [Link]

  • 2.7. Carrageenan-induced paw edema assay - Bio-protocol. (n.d.). Retrieved from [Link]

  • What is the mechanism of Dasatinib? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Anti‑inflammatory effect of metformin against an experimental model of LPS‑induced cytokine storm - Spandidos Publications. (2023, July 13). Retrieved from [Link]

  • Which Is the Best Tyrosine Kinase Inhibitor for Newly Diagnosed Chronic Myelogenous Leukemia? - ASCO Publications. (2025, April 24). Retrieved from [Link]

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - MDPI. (2025, July 15). Retrieved from [Link]

  • Lipopolysaccharide Induced Cytokine Cascade (Rat, Mouse) - Inotiv. (n.d.). Retrieved from [Link]

  • Promega ADP-Glo kinase assay | BMG LABTECH. (n.d.). Retrieved from [Link]

  • Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2: Synthesis, X-ray Crystallographic Analysis, and Biological Activities | Journal of Medicinal Chemistry. (2002, August 2). Retrieved from [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - MDPI. (2021, June 29). Retrieved from [Link]

  • Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - Frontiers. (2025, February 25). Retrieved from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.). Retrieved from [Link]

  • Targeted Therapy Drugs for Chronic Myeloid Leukemia (CML) - Cancer.org. (2025, June 16). Retrieved from [Link]

  • Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC. (n.d.). Retrieved from [Link]

  • When doing the ADP-Glo kinase assay, will the incubation time affect the experimental results? | ResearchGate. (2023, December 28). Retrieved from [Link]

  • In vivo cancer modeling using mouse models - ScienceDirect. (n.d.). Retrieved from [Link]

  • 2‑Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular - Semantic Scholar. (2023, November 7). Retrieved from [Link]

  • Gelam Honey Attenuates Carrageenan-Induced Rat Paw Inflammation via NF-κB Pathway. (2013, August 28). Retrieved from [Link]

  • 8 Treatment Options for CML | MyLeukemiaTeam. (2025, March 12). Retrieved from [Link]

  • Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation - Frontiers. (n.d.). Retrieved from [Link]

  • 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site - PubMed. (2019, February 28). Retrieved from [Link]

  • Similar Efficacy of Dasatinib and Nilotinib As Second-Line Therapy in Patients with Chronic Phase Chronic Myeloid Leukemia Failing Imatinib: A Retrospective, Real-Life Study - ASH Publications. (2016, December 2). Retrieved from [Link]

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Validation

A Comparative Guide to the Pharmacokinetic Profile of 1-(1,3-Thiazol-2-yl)piperidin-4-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals The 1-(1,3-Thiazol-2-yl)piperidin-4-amine scaffold is a promising heterocyclic structure in modern medicinal chemistry. Its derivatives have garnered signif...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-(1,3-Thiazol-2-yl)piperidin-4-amine scaffold is a promising heterocyclic structure in modern medicinal chemistry. Its derivatives have garnered significant attention due to their potential therapeutic applications, stemming from the versatile biological activities of both the thiazole and piperidine moieties.[1][2] The thiazole ring is a key pharmacophore in numerous drugs, recognized for its role in a range of biological activities, including central nervous system effects and antimicrobial properties.[1][3] Similarly, the piperidine ring is a fundamental component in many pharmaceuticals, contributing to their overall potency and pharmacological profile.[2] However, for any of these derivatives to advance as a viable drug candidate, a thorough understanding of its pharmacokinetic profile—what the body does to the drug—is paramount. This guide provides a comparative overview of the pharmacokinetic properties of 1-(1,3-Thiazol-2-yl)piperidin-4-amine derivatives, supported by predictive data and illustrative experimental methodologies.

The Critical Role of Pharmacokinetics in Drug Discovery

The journey of a drug from administration to its target site and its eventual elimination from the body is governed by four key processes: Absorption, Distribution, Metabolism, and Excretion (ADME). An optimal ADME profile is crucial for a drug's efficacy and safety. A compound with high therapeutic potency in vitro will fail in clinical trials if it is not well absorbed, is rapidly metabolized into inactive or toxic byproducts, or is unable to reach its target tissue in sufficient concentrations. Therefore, early assessment of the pharmacokinetic properties of 1-(1,3-Thiazol-2-yl)piperidin-4-amine derivatives is a critical step in their development.

Comparative Analysis of ADME Properties: An In-Silico Perspective

While comprehensive experimental pharmacokinetic data for a wide range of 1-(1,3-Thiazol-2-yl)piperidin-4-amine derivatives are not extensively published in the public domain, in-silico (computational) models provide valuable initial predictions. These models estimate key physicochemical properties that influence ADME, such as lipophilicity (LogP), aqueous solubility (LogS), and topological polar surface area (TPSA), often guided by frameworks like Lipinski's Rule of Five.

For a series of novel thiazole-piperazine derivatives, theoretical calculations of ADME parameters were performed to estimate their drug-like properties.[1] Similarly, in-silico pharmacokinetic analyses of 1,3-benzothiazole-2-amine derivatives, which share the thiazole amine core, have been conducted to predict their suitability as drug candidates.[3][4] These studies often reveal that while many derivatives exhibit good predicted pharmacokinetic characteristics, some may face challenges such as poor blood-brain barrier penetration.[3][4]

Table 1: Predicted Physicochemical Properties of Representative Thiazole-Piperidine/Piperazine Analogs

Compound ClassPredicted LogPPredicted LogSPredicted TPSA (Ų)Predicted Oral BioavailabilityReference
Thiazole-Piperazine Derivatives2.5 - 4.5-3.0 to -5.060 - 90Good[1]
1,3-Benzothiazole-2-amine Analogs1.5 - 3.5-2.5 to -4.550 - 80Good to Moderate[3][4]

Note: The data in this table is generalized from in-silico studies of related compound classes and serves to illustrate the expected range of properties for 1-(1,3-Thiazol-2-yl)piperidin-4-amine derivatives.

Case Study: Experimental Pharmacokinetics of a Related Thiazolidinedione Derivative

To illustrate the nature of experimental pharmacokinetic data, we can examine the profile of DN-108, a thiazolidinedione derivative.[5] While the core scaffold differs, this compound contains a thiazole-related ring and provides a valuable real-world example of pharmacokinetic assessment in an animal model.

Table 2: Experimental Pharmacokinetic Parameters of DN-108 in Rats Following Oral Administration [5]

ParameterValueUnitImplication
Cmax (Maximum Plasma Concentration)Higher than comparatorµg/mLIndicates good absorption and/or slower initial metabolism.
AUC (Area Under the Curve)Higher than comparatorµg*h/mLRepresents greater overall drug exposure.

These results suggest that DN-108 exhibits favorable absorption characteristics after oral administration, leading to high systemic exposure.[5] This type of data is crucial for determining appropriate dosing regimens and predicting efficacy.

Experimental Protocols for Pharmacokinetic Profiling

To move beyond computational predictions, a series of in vitro and in vivo experiments are essential. The following are detailed methodologies for key pharmacokinetic assays.

In Vitro Assessment of Intestinal Permeability: The Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[6] It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[3][7][8]

Step-by-Step Methodology:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in a transwell plate and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[3]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). A high TEER value indicates the formation of tight junctions, which is crucial for a reliable assay.[7][9]

  • Transport Experiment:

    • The test compound is added to the apical (AP) side of the monolayer to assess absorption (AP to basolateral (BL) transport).[3]

    • Separately, the compound is added to the basolateral (BL) side to evaluate efflux (BL to AP transport).[7]

  • Sampling: At predefined time points, samples are collected from the receiver compartment (BL for absorption, AP for efflux).[8]

  • Quantification: The concentration of the test compound in the samples is determined using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

  • Calculation of Apparent Permeability (Papp): The rate of drug transport across the monolayer is used to calculate the apparent permeability coefficient (Papp), which is a measure of the compound's ability to cross the intestinal barrier.[7]

  • Efflux Ratio: The ratio of Papp (BL-AP) to Papp (AP-BL) is calculated. An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).[3][7]

G cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Data Analysis Caco2_seeding Seed Caco-2 cells on Transwell inserts Differentiation Culture for 21 days to form monolayer Caco2_seeding->Differentiation TEER_measurement Measure TEER to confirm monolayer integrity Differentiation->TEER_measurement Add_compound_AP Add test compound to Apical (AP) side TEER_measurement->Add_compound_AP Add_compound_BL Add test compound to Basolateral (BL) side TEER_measurement->Add_compound_BL Incubate Incubate at 37°C Add_compound_AP->Incubate Add_compound_BL->Incubate Sample_BL Sample from BL side (Absorption) Incubate->Sample_BL Sample_AP Sample from AP side (Efflux) Incubate->Sample_AP LCMS_analysis Quantify compound concentration by LC-MS/MS Sample_BL->LCMS_analysis Sample_AP->LCMS_analysis Calculate_Papp Calculate Papp (AP-BL) and Papp (BL-AP) LCMS_analysis->Calculate_Papp Calculate_efflux Calculate Efflux Ratio (Papp(BL-AP) / Papp(AP-BL)) Calculate_Papp->Calculate_efflux

Caption: Workflow of the Caco-2 Permeability Assay.

In Vitro Metabolic Stability: Liver Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes.[10] High metabolic instability can lead to rapid clearance and low oral bioavailability.

Step-by-Step Methodology:

  • Preparation: Pooled liver microsomes (from human or preclinical species) are thawed and diluted in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).[11][12]

  • Reaction Mixture: The test compound is added to the microsomal suspension.[13]

  • Initiation of Reaction: The metabolic reaction is initiated by adding a cofactor, typically an NADPH-regenerating system.[13][14] A control incubation without NADPH is also run to assess non-enzymatic degradation.[10]

  • Incubation: The mixture is incubated at 37°C with gentle agitation.[13][14]

  • Time-Point Sampling: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).[15]

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.[12][14]

  • Quantification: After centrifugation, the supernatant is analyzed by LC-MS/MS to measure the concentration of the remaining parent compound.[16]

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this data, the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated.[15]

G cluster_setup Reaction Setup cluster_incubation Incubation and Sampling cluster_analysis Analysis Prepare_microsomes Prepare liver microsome suspension in buffer Add_compound Add test compound to microsomes Prepare_microsomes->Add_compound Initiate_reaction Initiate reaction by adding NADPH Add_compound->Initiate_reaction Prepare_cofactor Prepare NADPH regenerating system Prepare_cofactor->Initiate_reaction Incubate_37C Incubate at 37°C Initiate_reaction->Incubate_37C Sample_timepoints Take samples at 0, 5, 15, 30, 60 min Incubate_37C->Sample_timepoints Terminate_reaction Terminate reaction with cold acetonitrile Sample_timepoints->Terminate_reaction Centrifuge Centrifuge to pellet protein Terminate_reaction->Centrifuge Analyze_supernatant Analyze supernatant by LC-MS/MS Centrifuge->Analyze_supernatant Calculate_parameters Calculate t½ and Intrinsic Clearance Analyze_supernatant->Calculate_parameters

Caption: Workflow of the Liver Microsomal Stability Assay.

In Vivo Pharmacokinetic Study in Rodents

In vivo studies in animal models, such as rats or mice, are essential to understand the complete pharmacokinetic profile of a drug candidate in a living system.[17][18]

Step-by-Step Methodology:

  • Animal Preparation: Healthy adult rodents (e.g., Sprague-Dawley rats) are used.[19] For intravenous (IV) administration, a cannula may be surgically implanted in a vein (e.g., jugular vein).[20] Animals are typically fasted overnight before dosing.[20]

  • Dosing:

    • Oral (PO) Administration: The test compound, formulated in a suitable vehicle, is administered via oral gavage.[20]

    • Intravenous (IV) Administration: The compound is administered as a bolus injection or infusion through the cannula.[20] An IV dose allows for the determination of absolute bioavailability.

  • Blood Sampling: Blood samples (typically 100-200 µL) are collected at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[17][20]

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma.[20]

  • Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS method.[17]

  • Pharmacokinetic Analysis: The plasma concentration-time data is plotted to generate a pharmacokinetic curve.[21][22] Key parameters are then calculated using specialized software:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t½: Elimination half-life.[21]

    • CL: Clearance.[23]

    • Vd: Volume of distribution.[21]

    • F%: Absolute bioavailability (calculated by comparing AUC after oral and IV administration).[23]

Conclusion

The successful development of 1-(1,3-Thiazol-2-yl)piperidin-4-amine derivatives as therapeutic agents is intrinsically linked to a favorable pharmacokinetic profile. While in-silico predictions offer valuable early insights into the ADME properties of these compounds, they must be validated through rigorous experimental evaluation. The in vitro Caco-2 permeability and liver microsomal stability assays, along with in vivo pharmacokinetic studies in animal models, provide the essential data needed to guide lead optimization and select candidates with the highest probability of clinical success. By integrating these experimental approaches, researchers can build a comprehensive understanding of how these promising molecules behave in a biological system, paving the way for the development of novel and effective medicines.

References

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  • Szafarz, M., et al. (2014). In vivo and in silico pharmacological studies on some new 4-(1,3,4-thiadiazol-2-yl)benzene-1,3-diol analogues. European Journal of Medicinal Chemistry, 80, 53-62. [Link]

  • Khan, I., et al. (2023). Mechanochemical Synthesis of Thiazolidinone-Triazoles Derivatives as Antidiabetic Agents: Pharmacokinetics, Molecular Docking, and In Vitro Antidiabetic Properties. Molecules, 28(11), 4363. [Link]

  • Prajapat, P., et al. (2016). A Facile Synthesis of Biologically Significant 2-(1,3-benzothiazol-2-ylimino)-1,3- thiazolidin-4-one / 3-(1,3-benzothiazol-2-yl)-2-thioxoimidazolidin-4-one Analogues from 1-(1,3-benzothiazol-2-yl)thiourea and their Alpha- hydroxylamine Derivatives. Iranian Journal of Organic Chemistry, 8(2), 1795-1801. [Link]

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Comparative

A Comparative Selectivity Analysis of 1-(1,3-Thiazol-2-yl)piperidin-4-amine Against a Broad Kinase Panel

Authored by: A Senior Application Scientist Introduction: The Imperative of Selectivity in Kinase Inhibitor Drug Discovery The human kinome, comprising over 500 protein kinases, represents a landscape of immense therapeu...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Imperative of Selectivity in Kinase Inhibitor Drug Discovery

The human kinome, comprising over 500 protein kinases, represents a landscape of immense therapeutic opportunity, particularly in oncology and immunology.[1][2] Kinases are pivotal regulators of cellular signaling, and their aberrant activity is a hallmark of many diseases.[1][3] Consequently, the development of small-molecule kinase inhibitors has been a major focus of modern drug discovery.[3] However, a significant challenge in this field is achieving target selectivity.[1] Due to the highly conserved nature of the ATP-binding site across the kinome, many inhibitors interact with multiple kinases, leading to off-target effects that can cause toxicity or confound experimental results.[1][4]

Therefore, comprehensive selectivity profiling is not merely a characterization step but a cornerstone of successful kinase inhibitor development.[5] It allows for the early identification of potential liabilities, provides a deeper understanding of a compound's mechanism of action, and can even unveil new therapeutic applications for multi-targeting agents.[6] This guide provides an in-depth, comparative analysis of the kinase selectivity profile of a novel compound, 1-(1,3-Thiazol-2-yl)piperidin-4-amine, against a broad panel of human kinases. We will compare its performance to established kinase inhibitors, providing the necessary experimental framework and data interpretation to guide researchers in their own drug discovery endeavors.

Compound of Interest and Comparative Agents

1. 1-(1,3-Thiazol-2-yl)piperidin-4-amine (Compound X): Our investigational compound features a thiazole-amine scaffold, a privileged structure in kinase inhibitor design known to interact with the hinge region of the kinase ATP-binding pocket.[7][8][9] Its selectivity profile is unknown and is the primary subject of this investigation.

2. Dasatinib (BMS-354825): A potent, orally available dual Src/Abl kinase inhibitor, also containing a thiazole carboxamide moiety.[10] Dasatinib is known for its relatively promiscuous inhibition profile, targeting a range of kinases including SRC family kinases, ABL, c-KIT, and PDGFRβ.[11] It serves as an example of a multi-kinase inhibitor with proven clinical efficacy, but also a complex off-target profile.

3. Sorafenib: A multi-kinase inhibitor known to target VEGFR, PDGFR, and Raf kinases.[12] While not containing a thiazole group, its targeting of kinases often associated with thiazole-based inhibitors makes it a relevant comparator for potential anti-angiogenic effects.

Experimental Design: A Quantitative Approach to Kinome Profiling

To obtain a comprehensive and quantitative measure of selectivity, we will utilize a large, commercially available kinase panel. The rationale behind this choice is that small assay panels do not provide a robust measure of selectivity and can miss critical off-target interactions.[13] We will employ a luminescence-based ADP detection assay, which is a robust and universal platform for assessing the activity of a wide range of kinases.[14]

Kinase Panel Selection

The chosen panel for this study is the scanMAX Kinase Assay Panel from Eurofins Discovery , which comprises 468 kinases, covering over 80% of the human protein kinome.[15] This broad coverage is essential for making informed decisions about therapeutic opportunities and potential off-target liabilities.[15]

Assay Principle: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent platform that measures the amount of ADP produced during a kinase reaction. This assay is well-suited for profiling due to its high sensitivity, broad dynamic range, and tolerance for high ATP concentrations, making it compatible with a diverse set of kinases.[14] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used to drive a luciferase reaction, generating a light signal that is proportional to the initial kinase activity.

Experimental Workflow

The following diagram outlines the high-throughput screening workflow for profiling our compounds of interest.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Series (Compound X, Dasatinib, Sorafenib) Compound_Addition Addition of Compounds to respective wells Compound_Prep->Compound_Addition Kinase_Panel Kinase Panel Aliquoting (468 kinases in 384-well plates) Reaction_Mix Addition of Kinase, Substrate, and ATP to initiate reaction Kinase_Panel->Reaction_Mix Reaction_Mix->Compound_Addition Incubation Incubation at Room Temperature Compound_Addition->Incubation ADP_Glo_Reagent Addition of ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubation->ADP_Glo_Reagent Kinase_Detection_Reagent Addition of Kinase Detection Reagent (Converts ADP to ATP, drives luciferase reaction) ADP_Glo_Reagent->Kinase_Detection_Reagent Luminescence_Reading Luminescence Measurement (Plate Reader) Kinase_Detection_Reagent->Luminescence_Reading Data_Normalization Normalization to Controls (% Inhibition Calculation) Luminescence_Reading->Data_Normalization IC50_Curve_Fitting IC50 Curve Fitting (Dose-Response Analysis) Data_Normalization->IC50_Curve_Fitting Selectivity_Profiling Selectivity Score (S-Score) & Kinome Map Generation IC50_Curve_Fitting->Selectivity_Profiling

Caption: High-throughput kinase profiling workflow.

Detailed Experimental Protocol

  • Compound Preparation: Prepare 10 mM stock solutions of Compound X, Dasatinib, and Sorafenib in 100% DMSO. Create a 10-point, 3-fold serial dilution series for each compound in an intermediate plate.

  • Kinase Reaction Setup: In a 384-well assay plate, add the specific kinase, substrate, and ATP. The ATP concentration should be at or near the Km for each individual kinase to ensure physiologically relevant results.[5]

  • Compound Addition: Transfer the diluted compounds to the assay plate. Include DMSO-only wells as a negative control (100% activity) and a known broad-spectrum inhibitor like Staurosporine as a positive control (0% activity).

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 1 hour.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Convert raw luminescence units (RLU) to percent inhibition relative to the DMSO and positive controls.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each kinase-inhibitor interaction.

    • Calculate a Selectivity Score (S-score) to quantify the degree of selectivity. A common definition is the number of kinases inhibited above a certain threshold (e.g., >80%) at a given concentration, divided by the total number of kinases tested.[13]

Comparative Data Analysis

The following table summarizes the hypothetical inhibition data for our three compounds against a selection of key kinases from the panel. This data is illustrative and designed to highlight potential selectivity profiles.

Kinase TargetFamilyCompound X (% Inhibition @ 1µM)Dasatinib (% Inhibition @ 1µM)Sorafenib (% Inhibition @ 1µM)
VEGFR2 (KDR) TK98% 85%99%
SRC TK45%99% 15%
ABL1 TK35%97% 10%
c-KIT TK30%92%88%
PDGFRβ TK75%95%96%
BRAF TKL12%65%98%
p38α (MAPK14) CMGC8%78%40%
CDK2 CMGC5%55%25%
ROCK1 AGC15%20%18%
AURKA STE22%45%30%

TK: Tyrosine Kinase; TKL: Tyrosine Kinase-Like; CMGC: CDK, MAPK, GSK3, CLK; AGC: PKA, PKG, PKC; STE: Sterile Homolog.

Interpretation of Results
  • Compound X: The data suggests that Compound X is a potent and highly selective inhibitor of VEGFR2.[9] It shows moderate activity against PDGFRβ but significantly less inhibition against a broad range of other kinases, including SRC and ABL, which are primary targets for Dasatinib. This "clean" profile suggests a lower potential for off-target effects compared to the other two compounds. Its selectivity for VEGFR2 over other tyrosine kinases like SRC and ABL is a key differentiating feature.

  • Dasatinib: As expected, Dasatinib demonstrates a potent, multi-kinase inhibition profile.[10][11] It strongly inhibits its primary targets, SRC and ABL, but also shows significant activity against VEGFR2, PDGFRβ, c-KIT, BRAF, and p38α. This promiscuity is a known characteristic of Dasatinib and contributes to both its efficacy and its side-effect profile.[6]

  • Sorafenib: Sorafenib shows potent inhibition of its known targets VEGFR2, PDGFRβ, and BRAF.[12] Its profile is distinct from both Compound X and Dasatinib, with minimal activity against the SRC/ABL family of kinases.

Selectivity Score (S₁₀)

The S₁₀ score is calculated as the number of kinases with >90% inhibition at 1µM divided by the total number of kinases tested (468).

  • Compound X: S₁₀ ≈ 2/468 = 0.004 (Highly Selective)

  • Dasatinib: S₁₀ ≈ 35/468 = 0.075 (Promiscuous)

  • Sorafenib: S₁₀ ≈ 15/468 = 0.032 (Moderately Selective)

This quantitative analysis confirms the qualitative interpretation: Compound X is a highly selective kinase inhibitor, while Dasatinib is a broadly active agent.

Significance of VEGFR2 Inhibition

The primary target of Compound X, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2 or KDR), is the main mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF.[7] Its signaling pathway is crucial for tumor angiogenesis, the process by which tumors form new blood vessels to support their growth.

G cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes VEGF VEGF-A VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS CompoundX Compound X CompoundX->VEGFR2 Inhibits Phosphorylation PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Endothelial Cell Proliferation PKC->Proliferation mTOR mTOR AKT->mTOR Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK ERK->Proliferation Migration Migration ERK->Migration mTOR->Survival MEK->ERK

Caption: Simplified VEGFR2 signaling pathway and point of inhibition.

By selectively inhibiting VEGFR2, Compound X has the potential to be a potent anti-angiogenic agent with a favorable safety profile due to its limited off-target activity. This contrasts with multi-kinase inhibitors where the therapeutic effect may be a result of hitting multiple nodes in various signaling pathways, but with a higher risk of toxicity.

Conclusion and Future Directions

This comparative guide demonstrates a robust methodology for profiling the selectivity of a novel kinase inhibitor, 1-(1,3-Thiazol-2-yl)piperidin-4-amine (Compound X). Our analysis, based on a hypothetical but realistic dataset, positions Compound X as a highly selective inhibitor of VEGFR2, distinguishing it from broader-spectrum inhibitors like Dasatinib and Sorafenib.

The high degree of selectivity is a desirable attribute, potentially leading to a wider therapeutic window and reduced off-target side effects.[1] The next logical steps in the development of Compound X would involve:

  • Cellular Assays: Validating the inhibition of VEGFR2 phosphorylation in relevant cell lines.[16]

  • In Vivo Studies: Assessing the compound's pharmacokinetic properties and its efficacy in animal models of cancer.[17]

  • Resistance Profiling: Investigating potential mechanisms of acquired resistance, a common challenge with targeted therapies.[18]

By systematically and quantitatively assessing kinase selectivity early in the drug discovery process, researchers can make more informed decisions, accelerating the development of safer and more effective targeted therapies.

References

  • Eurofins Discovery. (n.d.). scanMAX Kinase Assay Panel. Retrieved from [Link]

  • Bantscheff, M., et al. (2011). Rapid profiling of protein kinase inhibitors by quantitative proteomics. PMC. Retrieved from [Link]

  • Bryan, M. C., et al. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. Retrieved from [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. Retrieved from [Link]

  • Bantscheff, M., et al. (2010). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. NIH. Retrieved from [Link]

  • O'Shea, J. J., et al. (2009). Selectivity and therapeutic inhibition of kinases: to be or not to be?. PMC - NIH. Retrieved from [Link]

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Sino Biological. (n.d.). Kinase Panels. Retrieved from [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. Retrieved from [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]

  • Al-Salama, Z. T., et al. (2023). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. PMC. Retrieved from [Link]

  • Vieth, M., et al. (2010). Kinase selectivity potential for inhibitors targeting the ATP binding site: a network analysis. Oxford Academic. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (2024). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Retrieved from [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Zhao, Z., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. PMC. Retrieved from [Link]

  • Bilodeau, M. T., et al. (2004). Potent N-(1,3-thiazol-2-yl)pyridin-2-amine vascular endothelial growth factor receptor tyrosine kinase inhibitors with excellent pharmacokinetics and low affinity for the hERG ion channel. PubMed. Retrieved from [Link]

  • ResearchGate. (2004). The Discovery of N-(1,3-Thiazol-2-yl)pyridin-2-amines as Potent Inhibitors of KDR Kinase. Retrieved from [Link]

  • Bilodeau, M. T., et al. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. PubMed. Retrieved from [Link]

  • Steinhilber, D., et al. (2014). Multi-dimensional target profiling of N,4-diaryl-1,3-thiazole-2-amines as potent inhibitors of eicosanoid metabolism. PubMed. Retrieved from [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. Retrieved from [Link]

  • Abdel-Mottaleb, Y., et al. (2021). Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. PubMed. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 1-(1,3-Thiazol-2-yl)piperidin-4-amine

This document provides a comprehensive, step-by-step guide for the safe handling, use, and disposal of 1-(1,3-Thiazol-2-yl)piperidin-4-amine (CAS: 596818-05-2) and its hydrochloride salt (CAS: 1185319-77-0). As a compoun...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe handling, use, and disposal of 1-(1,3-Thiazol-2-yl)piperidin-4-amine (CAS: 596818-05-2) and its hydrochloride salt (CAS: 1185319-77-0). As a compound frequently utilized in pharmaceutical research and drug development, establishing robust safety protocols is paramount to protecting laboratory personnel and ensuring experimental integrity.[1][2][3][4] This guide moves beyond a simple checklist, explaining the rationale behind each safety measure to build a culture of informed caution.

Hazard Identification and Risk Assessment: Know Your Compound

Before any handling operations commence, a thorough understanding of the compound's potential hazards is essential. 1-(1,3-Thiazol-2-yl)piperidin-4-amine and its analogues are classified with specific risks that dictate the required protective measures. The primary hazards involve irritation to the skin, eyes, and respiratory system.[5][6]

A summary of the Globally Harmonized System (GHS) classifications for this chemical class is provided below.

Hazard CategoryGHS ClassificationAssociated Risks and Rationale
Skin Irritation Category 2Causes skin irritation (H315).[5][7][8][9] Direct contact can lead to redness, inflammation, or dermatitis. This necessitates robust skin protection.
Eye Irritation Category 2/2ACauses serious eye irritation (H319).[5][7][8][9] The mucous membranes of the eyes are highly sensitive. Splashes can result in significant, potentially lasting damage.
Respiratory Irritation Category 3May cause respiratory irritation (H335).[5][6][9] Inhalation of the compound, particularly as a dust or aerosol, can irritate the respiratory tract, leading to coughing and discomfort.
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).[6][7][9] Systemic toxicity is possible upon exposure, making containment and prevention of absorption critical.

Given these hazards, a risk assessment must conclude that this compound should only be handled in a controlled laboratory environment with appropriate engineering controls and personal protective equipment.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is directly informed by the risk assessment. The goal is to create an impermeable barrier between the researcher and the chemical.

  • Eye and Face Protection:

    • What: Safety glasses with side shields conforming to EN166 or OSHA 29 CFR 1910.133 standards are the minimum requirement.[10][11] For tasks with a higher risk of splashing (e.g., transferring solutions), chemical splash goggles and a full-face shield are mandatory.[12][13]

    • Why: This protects against accidental splashes of liquids or airborne particles, directly mitigating the "serious eye irritation" hazard.[5]

  • Skin and Body Protection:

    • What: A standard laboratory coat is required for all procedures. For larger quantities or tasks with significant splash potential, chemical-resistant coveralls or a rubber apron should be worn.[12][14] Long-sleeved shirts and closed-toe shoes made of a non-absorbent material are mandatory.[14]

    • Why: This prevents incidental skin contact. Since the compound can cause skin irritation and may be harmful upon dermal absorption, full skin coverage is a critical control measure.[9][14]

  • Hand Protection:

    • What: Compatible, chemical-resistant gloves (e.g., nitrile) must be worn.[12] Always inspect gloves for tears or punctures before use. For prolonged contact or when handling concentrated solutions, consider double-gloving.

    • Why: Hands are the most likely part of the body to come into direct contact with the chemical. Proper gloves prevent skin irritation and dermal absorption.[8] After handling, gloves should be removed using the proper technique to avoid contaminating the skin, and hands must be washed thoroughly.[8][14]

  • Respiratory Protection:

    • What: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to minimize inhalation exposure.[5][15] If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates is required.[1][12][16]

    • Why: This directly addresses the respiratory irritation hazard and the potential for harm if inhaled by capturing dust and vapors at the source.[5][6]

Operational Workflow: A Step-by-Step Handling Guide

Adherence to a standardized workflow minimizes the risk of exposure and contamination. The following procedure should be adopted for all work involving 1-(1,3-Thiazol-2-yl)piperidin-4-amine.

Standard Handling Workflow

G cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Decontamination & Disposal A 1. Verify Fume Hood & Safety Equipment (Eyewash, Shower) B 2. Assemble All Necessary Materials A->B C 3. Don Required PPE (Lab Coat, Goggles, Gloves) B->C D 4. Carefully Weigh or Measure Compound C->D E 5. Perform Chemical Synthesis/Dilution D->E F 6. Securely Close All Containers E->F G 7. Decontaminate Work Surface & Equipment F->G H 8. Segregate & Label All Chemical Waste G->H I 9. Doff PPE in Correct Order (Gloves Last) H->I J 10. Wash Hands Thoroughly I->J

Caption: Standard Operating Procedure for handling the compound.

  • Preparation: Before bringing the chemical into the work area, ensure the chemical fume hood is operational and that a safety shower and eyewash station are accessible and unobstructed.[1] Don all required PPE as detailed in Section 2.

  • Handling: Conduct all manipulations, including weighing and solution preparation, within the fume hood to contain any dust or vapors.[15]

  • Decontamination: After completing the work, decontaminate all surfaces and non-disposable equipment with an appropriate solvent and/or soap and water.[17]

  • Waste Management: Collect all contaminated disposables (e.g., gloves, weigh boats, paper towels) in a designated, clearly labeled hazardous waste container.[17]

Emergency Procedures: Responding to Exposure or Spills

In the event of an emergency, a swift and correct response is crucial.

Emergency Response Flowchart

G cluster_spill Spill Response cluster_exposure Personal Exposure Response Start Exposure or Spill Event Spill_Evac Evacuate Immediate Area & Alert Supervisor Start->Spill_Evac Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Inhale Inhalation Start->Inhale Spill_Contain Contain Spill with Inert Absorbent Spill_Evac->Spill_Contain Spill_Clean Collect Waste into Sealed Container Spill_Contain->Spill_Clean Spill_Decon Decontaminate Area Spill_Clean->Spill_Decon Skin_Action Remove Contaminated Clothing. Flush Skin with Water for 15 Minutes. Skin->Skin_Action Eyes_Action Flush Eyes with Water for 15 Minutes. Remove Contact Lenses. Eyes->Eyes_Action Inhale_Action Move to Fresh Air. If Breathing is Difficult, Provide Oxygen. Inhale->Inhale_Action Seek_Medical Seek Immediate Medical Attention Skin_Action->Seek_Medical Eyes_Action->Seek_Medical Inhale_Action->Seek_Medical

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-Thiazol-2-yl)piperidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-(1,3-Thiazol-2-yl)piperidin-4-amine
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